Rhodamine B nhs ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H34ClN3O5 |
|---|---|
Molecular Weight |
576.1 g/mol |
IUPAC Name |
[6-(diethylamino)-9-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium chloride |
InChI |
InChI=1S/C32H34N3O5.ClH/c1-5-33(6-2)21-13-15-25-27(19-21)39-28-20-22(34(7-3)8-4)14-16-26(28)31(25)23-11-9-10-12-24(23)32(38)40-35-29(36)17-18-30(35)37;/h9-16,19-20H,5-8,17-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LIFBUFAPZUVEEW-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Rhodamine B N-Hydroxysuccinimide Ester Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the reaction of Rhodamine B N-hydroxysuccinimide (NHS) ester with primary amines. This conjugation chemistry is a cornerstone in bioconjugation, enabling the stable labeling of proteins, peptides, antibodies, and other biomolecules for a wide array of applications in research, diagnostics, and therapeutics. This document outlines the fundamental reaction principles, critical parameters, potential side reactions, and detailed experimental protocols.
Core Principles of the NHS Ester Reaction
The fundamental reaction between a Rhodamine B NHS ester and a primary amine is a nucleophilic acyl substitution .[1][2] In this reaction, the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This process forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a highly stable and irreversible amide bond.[1][3]
The efficiency of this labeling reaction is primarily dictated by the competition between two key reactions:
-
Aminolysis: The desired reaction where the primary amine attacks the NHS ester, resulting in the formation of a stable amide bond.
-
Hydrolysis: A competing reaction where water molecules attack the NHS ester, leading to the regeneration of the original carboxylate and the release of NHS.[1][4] This hydrolysis is a significant factor, especially in aqueous environments, and its rate increases with higher pH.[4][5]
The primary targets for NHS ester reactions on proteins and peptides are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the this compound reaction with a primary amine.
Caption: Nucleophilic acyl substitution mechanism of this compound.
Critical Reaction Parameters
The success and efficiency of the conjugation reaction are highly dependent on several experimental parameters. Careful optimization of these factors is crucial to maximize the yield of the desired conjugate while minimizing side reactions.
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter influencing the outcome of the NHS ester conjugation.[1] It directly affects the nucleophilicity of the target primary amines and the stability of the NHS ester itself.
-
Optimal pH Range: The reaction is most efficient in the pH range of 7.2 to 8.5.[2][4][6]
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[6]
-
High pH (>8.5): At alkaline pH, the concentration of the more nucleophilic deprotonated amine (R-NH2) increases, favoring the aminolysis reaction. However, the rate of hydrolysis of the NHS ester also significantly increases at higher pH, which can lead to lower conjugation efficiency.[4][5]
Buffer Composition
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[5]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Bicarbonate/carbonate buffer
-
Borate buffer
Solvent
This compound is often sparingly soluble in aqueous buffers. Therefore, a water-miscible organic solvent is typically used to dissolve the reagent before its addition to the aqueous reaction mixture.[4][7]
Common Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound reaction, compiled from various sources. It is important to note that precise reaction rates can vary significantly depending on the specific biomolecule, buffer conditions, and temperature.
Table 1: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Source: Thermo Fisher Scientific[4]
Table 2: General Reaction Conditions for Protein Labeling
| Parameter | Recommended Value |
| pH | 7.2 - 8.5 |
| Molar Excess of Dye | 5 to 15-fold |
| Protein Concentration | 1 - 10 mg/mL |
| Reaction Time | 1 - 4 hours |
| Temperature | Room Temperature or 4°C |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M glycine |
Sources: Thermo Fisher Scientific, Biotium[1][5][8]
Potential Side Reactions
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. This is more likely to occur at lower pH values.[1]
-
Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and can react to form a thioester linkage.[1]
-
Histidine: The imidazole (B134444) group of histidine can also react, though this is considered a minor side reaction.[1]
Detailed Experimental Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for the conjugation of an antibody with this compound.
Materials
-
Antibody (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Experimental Workflow Diagram
Caption: A typical experimental workflow for antibody labeling.
Step-by-Step Procedure
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[1] If the buffer contains amines, perform a buffer exchange into the Conjugation Buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5] The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[5]
-
Initiate the Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of the dissolved this compound. A 10- to 15-fold molar excess of the dye is typically optimal.[5]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.[5][9]
-
Quench the Reaction: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
-
Purify the Conjugate: Remove the unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
-
Characterize and Store: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye. Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.[8]
Conclusion
The reaction of this compound with primary amines is a robust and widely used method for fluorescently labeling biomolecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the critical role of pH, and the potential for competing hydrolysis is paramount for achieving successful and reproducible conjugations. By carefully controlling the reaction conditions and following established protocols, researchers can effectively utilize this powerful tool for a multitude of applications in the life sciences and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
An In-depth Technical Guide to Rhodamine B NHS Ester: Excitation, Emission, and Application Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Rhodamine B N-hydroxysuccinimide (NHS) ester, a widely used amine-reactive fluorescent probe. It details the core photophysical characteristics, experimental protocols for biomolecule conjugation and spectral analysis, and visual workflows to support research and development activities.
Core Photophysical and Spectral Properties
Rhodamine B and its derivatives are renowned for their brightness and photostability.[1] The NHS ester variant is specifically designed for the covalent labeling of primary amines (-NH₂) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides, forming stable amide bonds.[2] This reaction is most efficient in buffers with a pH between 7 and 9.[2]
The fluorescence of Rhodamine B stems from its rigid xanthene core, which creates a conjugated system that efficiently absorbs and emits light in the orange-red portion of the visible spectrum.[1] These spectral characteristics are advantageous for minimizing background autofluorescence from endogenous biomolecules in biological samples.[1] However, it is important to note that environmental factors such as solvent polarity, pH, and local viscosity can influence its fluorescence intensity and lifetime.[1] While generally pH-insensitive between pH 4 and 9, extreme alkaline conditions can lead to a non-fluorescent lactone form.[1]
The key quantitative spectral and photophysical parameters for Rhodamine B and its common amine-reactive derivatives are summarized below.
| Parameter | Value | Solvent / Condition | Reference(s) |
| Excitation Maximum (λex) | ~546 - 552 nm | Varies | [2][3][4] |
| ~570 nm | Varies | [1][5] | |
| Emission Maximum (λem) | ~567 - 575 nm | Varies | [2][3][6] |
| ~590 - 595 nm | Varies | [1][5] | |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Methanol | [7][8] |
| Fluorescence Quantum Yield (Φ) | 0.31 - 0.70 | Water - Ethanol | [7][8][9] |
Experimental Protocols
This protocol outlines the general procedure for determining the excitation and emission spectra of a Rhodamine B-labeled sample using a spectrofluorometer.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm pathlength)
-
Solvent (e.g., ethanol, PBS pH 7.4)
-
Rhodamine B-labeled sample
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a dilute solution of the Rhodamine B conjugate in the desired solvent.
-
The absorbance of the solution at the excitation maximum should be low (ideally < 0.1) to avoid inner-filter effects.[8]
-
-
Solvent Blank: Fill a cuvette with the solvent used for the sample and place it in the spectrofluorometer. Perform a blank scan across the intended emission and excitation ranges to subtract any background signal.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the peak excitation wavelength of Rhodamine B (e.g., 550 nm).[10]
-
Set the excitation and emission slit widths (e.g., 3-5 nm) to balance signal intensity and spectral resolution.[10][11]
-
Scan the emission monochromator across a wavelength range that covers the expected emission peak (e.g., 560 nm to 700 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the peak emission wavelength observed in the previous step (e.g., 575 nm).
-
Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 450 nm to 570 nm).
-
-
Data Correction: If available, apply instrument-specific correction factors for the lamp intensity and detector response to obtain the corrected spectra.
This protocol provides a detailed methodology for covalently conjugating Rhodamine B NHS ester to a protein, such as an antibody.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Protein to be labeled (1-10 mg/mL)
-
Conjugation Buffer: Amine-free buffer, pH 7-9. Examples include 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS) or 0.1 M sodium bicarbonate, pH 8.3.[2][12] Crucially, avoid buffers containing primary amines like Tris or glycine. [2]
-
Purification system: Desalting spin column (e.g., Zeba™), dialysis cassette (10K MWCO), or gel filtration column.[2][]
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.[2]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2][] The NHS ester moiety is susceptible to hydrolysis and should not be stored in solution.[2]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 15-fold molar excess of dye to protein is a common starting point for optimization.[2]
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2]
-
-
Purify the Conjugate:
-
Remove the unreacted, hydrolyzed dye from the labeled protein using a desalting spin column, dialysis, or gel filtration.[] This step is critical for reducing background fluorescence and ensuring accurate characterization.[2]
-
-
Characterize and Store the Conjugate:
-
(Optional) Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Rhodamine B (~552 nm).
-
Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, always protected from light.[2][]
-
Mandatory Visualizations
// Nodes S0 [label="S₀ (Ground State)"]; S1 [label="S₁ (Excited Singlet State)"];
// Invisible nodes for positioning {rank=same; S0_vib; S1_vib} S0_vib [label="", shape=point, width=0]; S1_vib [label="", shape=point, width=0];
// Edges S0 -> S1 [label=" Excitation\n(Absorption of Photon)", color="#4285F4", fontcolor="#4285F4", style=bold]; S1 -> S1_vib [label=" Vibrational\nRelaxation", color="#FBBC05", fontcolor="#5F6368", arrowhead=curve, style=dashed]; S1_vib -> S0 [label=" Fluorescence\n(Emission of Photon)", color="#EA4335", fontcolor="#EA4335", style=bold];
// Layout control S1 -> S0 [style=invis]; // to force vertical alignment S1_vib -> S0_vib [style=invis]; } dot Simplified Jablonski diagram illustrating fluorescence.
References
- 1. lifetein.com [lifetein.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 4. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 11. jasco.hu [jasco.hu]
- 12. youdobio.com [youdobio.com]
Technical Guide: Solubility and Application of Rhodamine B NHS Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of Rhodamine B N-hydroxysuccinimide (NHS) ester in Dimethyl Sulfoxide (DMSO) and water. It includes detailed protocols for its use in bioconjugation and highlights critical considerations for successful labeling experiments.
Introduction to Rhodamine B NHS Ester
This compound is a widely used amine-reactive fluorescent probe. The N-hydroxysuccinimide ester moiety enables covalent labeling of primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2] This fluorophore is valued for its bright fluorescence, high photostability, and lower sensitivity to pH compared to fluorescein.[1] These properties make it a robust tool for various applications in biotechnology, including fluorescence microscopy, flow cytometry, and immunoassays.[3]
Solubility Profile: DMSO vs. Water
The choice of solvent is critical for the stability and reactivity of this compound. While the dye is soluble in both DMSO and water, its behavior in each solvent is markedly different, primarily due to the hydrolytic instability of the NHS ester group.
Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1][4][5] The dye exhibits excellent solubility in DMSO, and it is common practice to prepare stock solutions at concentrations of 10 mg/mL or 10 mM.[1][][7] These stock solutions should be prepared immediately before use, as the NHS ester is sensitive to moisture, even in anhydrous solvents over time.[1]
This compound is not recommended for preparing aqueous stock solutions due to the rapid hydrolysis of the NHS ester moiety.[1][8] In the presence of water, the NHS ester reacts to form the corresponding carboxylic acid, which is no longer reactive with amines. This competing hydrolysis reaction is highly dependent on pH, with the rate increasing significantly at higher pH levels.[1][2]
-
Hydrolysis Half-Life : The half-life of a typical NHS ester is approximately 4-5 hours at pH 7.0 (0°C), but this decreases to just 10 minutes at pH 8.6 (4°C).[2][8]
Due to this instability, the dye is typically added to the aqueous reaction buffer containing the target molecule from a concentrated stock in an organic solvent like DMSO.[2]
Quantitative Solubility Data
The following table summarizes the key solubility and handling parameters for this compound.
| Solvent | Recommended Concentration | Storage & Stability | Key Considerations |
| Anhydrous DMSO | 10 mg/mL[1][7] or 10 mM[5][] | Prepare fresh immediately before use.[1] Store desiccated at -20°C.[4] | The preferred solvent for stock solutions. Ensure DMSO is anhydrous to minimize hydrolysis.[][7] |
| Aqueous Buffers | Not Recommended for Stock Solutions | Highly unstable; NHS ester hydrolyzes rapidly.[1][8] | Hydrolysis rate increases with pH.[1][2] Used only as the reaction medium for conjugation. |
Experimental Protocols & Methodologies
Successful labeling with this compound requires careful attention to the protocol, from reagent preparation to the final purification step.
This protocol outlines the preparation of a stock solution for immediate use in a labeling reaction.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL or 10 mM.
-
Vortex the vial thoroughly until the dye is completely dissolved.[9]
-
Proceed immediately to the labeling reaction. Do not store the reconstituted reagent, as the NHS ester is readily hydrolyzed and will become non-reactive.[1]
This protocol describes a general workflow for conjugating this compound to a protein or antibody.
Materials:
-
Protein/Antibody: Purified protein at 2-10 mg/mL.[1]
-
Conjugation Buffer: Amine-free buffer at pH 7.2-8.5. Recommended buffers include 0.1 M sodium phosphate (B84403) with 0.15 M NaCl (PBS) or 50 mM sodium borate (B1201080) (pH 8.5).[1] Crucially, do not use buffers containing primary amines like Tris or glycine , as they will compete with the labeling reaction.[1]
-
This compound Stock Solution: 10 mM in anhydrous DMSO (prepared as above).
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette to remove unreacted dye.[1]
Procedure:
-
Prepare the Protein: Dissolve the protein in the chosen conjugation buffer at a concentration of at least 2 mg/mL. Concentrated protein solutions favor the desired acylation reaction over hydrolysis.[1]
-
Calculate Reagent Volume: Determine the volume of the 10 mM dye stock solution needed to achieve a 10- to 15-fold molar excess of dye to protein. This ratio can be optimized for specific applications.[1]
-
Perform Conjugation: While gently stirring or vortexing, add the calculated volume of the dye stock solution to the protein solution.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
Purify the Conjugate: Remove the non-reacted, hydrolyzed dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS). Complete removal of free dye is essential for accurate determination of the degree of labeling.[1]
-
Storage: Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.[1][7]
Diagrams and Workflows
Visual representations of the chemical reactions and experimental processes are provided below to aid in understanding.
The following diagram illustrates the primary reaction of the NHS ester with an amine on a target biomolecule versus the competing hydrolysis reaction in an aqueous environment.
Caption: Reaction pathways for this compound.
This diagram outlines the logical flow of the protein labeling protocol, from preparation to final storage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. This compound, 144700-55-0 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 7. youdobio.com [youdobio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Quantum Yield and Photostability of Rhodamine B NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and photostability of Rhodamine B N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent probe for bioconjugation. Due to a scarcity of direct quantitative data for Rhodamine B NHS ester, this guide leverages data from its parent compound, Rhodamine B, as a close proxy, alongside available data for a closely related derivative. This guide will delve into the core photophysical properties, present available quantitative data, and provide detailed experimental protocols for their measurement.
Introduction to this compound
Rhodamine B is a highly fluorescent xanthene dye known for its brightness and photostability.[1] The N-hydroxysuccinimidyl (NHS) ester derivative of Rhodamine B is an amine-reactive chemical that allows for the covalent attachment of the fluorophore to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides.[2][3] This conjugation creates a stable amide bond, enabling the fluorescent labeling of molecules for a variety of applications in biological imaging, diagnostics, and biomolecular tracking.[1] While conjugation to biomolecules is a primary application, it is important to note that the local chemical environment and the conjugation process itself can influence the photophysical properties of the dye, including its quantum yield and photostability.[1] It has been generally observed that rhodamine conjugates, while more photostable, may exhibit a lower quantum yield compared to the unconjugated dye.[][5]
Quantitative Data: Quantum Yield and Photostability
The following tables summarize the available quantitative data for the quantum yield of Rhodamine B in various solvents and a derivative of this compound. It is important to note that these values for Rhodamine B are presented as a reference due to the limited direct data for the NHS ester form.
Table 1: Quantum Yield (Φ) of Rhodamine B in Various Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| Ethanol | 0.7 | [1] |
| Basic Ethanol | 0.65 | [6] |
| 94% Ethanol | 0.68 | [6] |
| PBS | 0.43 | [1] |
| Water | 0.589 (for Rhodamine B-sarcosine dye) | [7] |
Note: The quantum yield of a fluorophore is highly dependent on its environment, including solvent polarity and pH.[6]
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound or its conjugate
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the quantum yield standard and the sample (this compound or conjugate) in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the solution is dilute enough to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Assessment of Photostability
Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable filter set for Rhodamine B and a stable light source (e.g., laser or arc lamp).
-
Camera for capturing fluorescence images.
-
Sample of interest (e.g., cells labeled with this compound conjugate, or the dye in a polymer film).
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare the sample for microscopy. This could involve labeling cells with the this compound conjugate and mounting them on a microscope slide.
-
Image Acquisition:
-
Locate a region of interest under the microscope.
-
Set the illumination intensity and camera exposure time. It is crucial to keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same field of view. The time interval between images will depend on the rate of photobleaching.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
-
Quantification: The photostability can be quantified by determining the half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizations
Reaction of this compound with a Primary Amine
References
An In-depth Technical Guide on the Synthesis of Rhodamine B N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Rhodamine B N-hydroxysuccinimide (NHS) ester, a widely used amine-reactive fluorescent probe. The document details the chemical pathways, experimental protocols, and critical parameters for successful synthesis and application in bioconjugation.
Introduction
Rhodamine B is a highly fluorescent and photostable dye belonging to the xanthene class.[] Its derivatives are extensively used for labeling biomolecules such as proteins, antibodies, and nucleic acids.[][2] The N-hydroxysuccinimide ester of Rhodamine B (RhB-NHS) is a popular amine-reactive derivative. The NHS ester group reacts efficiently with primary amino groups (-NH₂) on biomolecules in a pH range of 7-9 to form stable amide bonds, making it an invaluable tool for fluorescence-based detection and imaging in biological research and drug development.[3][4]
Synthesis of Rhodamine B N-hydroxysuccinimide Ester
The synthesis of RhB-NHS involves the activation of the carboxylic acid group of Rhodamine B using N-hydroxysuccinimide. This is typically achieved through a carbodiimide-mediated coupling reaction. The most common coupling agents are N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[5][6][7]
The overall reaction can be summarized as follows:
-
Step 1: Activation of Carboxylic Acid: The carbodiimide (B86325) reacts with the carboxylic acid group of Rhodamine B to form a highly reactive O-acylisourea intermediate.
-
Step 2: NHS Ester Formation: The O-acylisourea intermediate then reacts with N-hydroxysuccinimide to form the stable RhB-NHS ester and a urea (B33335) byproduct.
The following tables summarize the key quantitative parameters for the synthesis of RhB-NHS, compiled from various literature sources.
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio (relative to Rhodamine B) | Reference(s) |
| Rhodamine B | 1 | [5] |
| N-hydroxysuccinimide (NHS) | 1 - 1.1 | [5] |
| Dicyclohexylcarbodiimide (DCC) | 1.1 - 1.2 | [5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Varies | [6][8] |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Reference(s) |
| Solvent | Dry Acetonitrile (B52724), Dichloromethane (DCM) | [2][5] |
| Temperature | Room Temperature to 45°C | [5] |
| Reaction Time | 1 to 24 hours | [5] |
| Reported Yield | 35% - 87% | [2][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Rhodamine B N-hydroxysuccinimide ester.
-
Rhodamine B
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dry Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Triethylamine (TEA)
-
Acetic Acid (AcOH)
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Rhodamine B (e.g., 6.3 mmol) and N-hydroxysuccinimide (e.g., 6.3 mmol) in dry acetonitrile (e.g., 60 mL).[5]
-
Initiation of Reaction: Heat the mixture to 45°C.[5]
-
Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 7.5 mmol) in dry acetonitrile (e.g., 40 mL) to the reaction mixture.[5]
-
Reaction Progression: Heat the reaction mixture at 45°C for one hour, and then continue stirring at room temperature for an additional 20 hours.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
The crude product is purified by silica column chromatography.[5]
-
Column Preparation: Pack a silica gel column using a suitable solvent system.
-
Elution: A gradient of methanol in chloroform (B151607) or a mixture of ethyl acetate and toluene can be used as the mobile phase.[2][5] For separation of 5 and 6-carboxyrhodamine B isomers, a gradient of TEA/DCM/MeOH can be employed.[2]
-
Fraction Collection: Collect the fractions containing the desired product and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified Rhodamine B N-hydroxysuccinimide ester.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the synthesis and application of RhB-NHS.
Caption: Synthesis pathway of Rhodamine B-NHS ester.
Caption: Experimental workflow for RhB-NHS synthesis.
Caption: Amine-reactive labeling using RhB-NHS ester.
Applications in Research and Drug Development
RhB-NHS is a versatile tool with numerous applications, including:
-
Fluorescent Labeling of Proteins and Antibodies: For use in immunoassays, fluorescence microscopy, and flow cytometry.[3]
-
Nucleic Acid Labeling: For DNA and RNA visualization and detection.[2]
-
Fluorescent Probes: Development of targeted probes for cellular imaging and tracking of biomolecules.[]
-
Drug Delivery Systems: Covalently attaching Rhodamine B to nanocarriers to visualize their distribution and cellular uptake.[6]
Conclusion
The synthesis of Rhodamine B N-hydroxysuccinimide ester is a well-established process that provides a valuable reagent for the fluorescent labeling of biomolecules. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain high-purity RhB-NHS for a wide range of applications in biological and pharmaceutical research. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and utilization of this important fluorescent probe.
References
- 2. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of covalently Nile Red and covalently Rhodamine labeled fluorescent polymer micelles for the improved imaging of the respective drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20050113584A1 - Methods for the preparation of rhodamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Stability and Handling of Rhodamine B N-Hydroxysuccinimidyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine B N-hydroxysuccinimidyl (NHS) ester is a widely utilized amine-reactive fluorescent probe essential for the specific labeling of biomolecules in a multitude of research and diagnostic applications. Its utility in creating stable, fluorescently tagged proteins, antibodies, and other molecules is unparalleled. However, the inherent reactivity of the NHS ester group also renders it susceptible to degradation, primarily through hydrolysis. Understanding the factors that govern its stability and adhering to strict storage and handling protocols are paramount to ensure successful and reproducible bioconjugation. This technical guide provides an in-depth overview of the stability of Rhodamine B NHS ester, recommended storage conditions, and detailed experimental protocols for its use and stability assessment.
Core Concepts: Reactivity and Instability
This compound facilitates the formation of a stable amide bond by reacting with primary amino groups (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[1][2][3] This reaction is highly efficient within a pH range of 7 to 9.[1][2] However, a competing and undesirable reaction, hydrolysis, also occurs in aqueous environments.[1][2] The NHS ester moiety reacts with water, leading to the formation of the non-reactive Rhodamine B carboxylic acid and releasing N-hydroxysuccinimide. This process is irreversible and significantly reduces the efficiency of the labeling reaction.
The rate of both the desired aminolysis (reaction with amines) and the undesired hydrolysis is significantly influenced by pH. While alkaline conditions favor the deprotonation of primary amines, making them more nucleophilic and thus more reactive towards the NHS ester, these same conditions also accelerate the rate of hydrolysis.[1][3][4] Therefore, a careful balance must be struck to maximize conjugation efficiency while minimizing hydrolytic degradation.
Quantitative Data on NHS Ester Stability
| pH | Half-life (t½) of a typical NHS ester | Reference(s) |
| 7.0 (0°C) | 4-5 hours | [3] |
| 8.0 (Room Temp) | ~180 minutes | [5][6] |
| 8.5 (Room Temp) | ~130-180 minutes | [5][6] |
| 8.6 (4°C) | 10 minutes | [3] |
| 9.0 (Room Temp) | ~110-125 minutes | [5][6] |
Note: This data represents the stability of the NHS ester moiety in the absence of primary amines. The presence of a target molecule will lead to a faster consumption of the NHS ester through the desired conjugation reaction.
Recommended Storage and Handling
Proper storage and handling are critical to preserving the reactivity of this compound.
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Store at -20°C. | Low temperatures significantly slow down the rate of hydrolysis and other potential degradation pathways. | [2][7][8][9][10] |
| Moisture | Store in a desiccated environment. The vial should be sealed tightly. | This compound is highly moisture-sensitive. Exposure to humidity will lead to rapid hydrolysis of the NHS ester. | [1][2][9] |
| Light | Protect from light. | Fluorescent dyes like Rhodamine B can be susceptible to photobleaching or photodegradation upon prolonged exposure to light. | [2][8][9] |
| Handling | Equilibrate the vial to room temperature before opening. | This prevents atmospheric moisture from condensing inside the cold vial, which would compromise the integrity of the reagent. | [1][2][9][11] |
| Inert Gas | After use, purge the vial with a dry, inert gas (e.g., nitrogen or argon) before resealing. | This displaces moist air from the headspace of the vial, further protecting the reagent from hydrolysis. | [8][11] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein, such as an antibody. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1][12]
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5[4][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[4]
-
Purification column (e.g., gel filtration or dialysis cassette)[1][4]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of primary amines like Tris or glycine.[1][9]
-
Prepare the this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[4] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove the unreacted dye and byproducts using a gel filtration column or by dialysis against a suitable storage buffer (e.g., PBS).[1][4]
Protocol 2: Assessment of this compound Activity via Hydrolysis
This protocol allows for a qualitative or semi-quantitative assessment of the reactivity of a sample of this compound by measuring the release of N-hydroxysuccinimide (NHS) upon complete hydrolysis. NHS absorbs light in the 260-280 nm range.[11]
Materials:
-
This compound
-
Buffer, pH 7-8 (e.g., phosphate buffer)
-
0.5-1.0 N NaOH[11]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[11]
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with buffer and record the dilution factor.[11]
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[11]
-
Final Absorbance: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[11]
-
Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester in the stock reagent has likely already hydrolyzed and is inactive.[11]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the critical chemical pathways and workflows.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 144700-55-0 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Amine-Reactive Chemistry of NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity. Their utility in drug development, particularly in the creation of antibody-drug conjugates (ADCs), and in various research applications, stems from their ability to form stable amide bonds with primary amines under mild aqueous conditions. This technical guide provides a comprehensive overview of the amine-reactive chemistry of NHS esters, detailing the reaction mechanism, kinetics, and critical parameters that influence conjugation efficiency. It further presents detailed experimental protocols and troubleshooting guidance to aid researchers in optimizing their bioconjugation strategies.
Core Principles of NHS Ester Chemistry
The fundamental reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][2][]
This reaction is highly selective for primary aliphatic amines, which are predominantly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[4][5] While NHS esters can react with other nucleophiles such as hydroxyl and sulfhydryl groups, the resulting esters and thioesters are less stable and can be hydrolyzed or displaced by amines.[1]
A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS.[][6] The efficiency of the desired aminolysis is therefore a race against the rate of hydrolysis.
Key Factors Influencing NHS Ester Reactions
The success of an NHS ester conjugation is highly dependent on several experimental parameters. Careful control of these factors is crucial for achieving optimal and reproducible results.
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter governing the outcome of an NHS ester conjugation.[5] It directly influences both the nucleophilicity of the target amine and the stability of the NHS ester.
-
Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[5]
-
Optimal pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[7][8] A pH of 8.3-8.5 is often recommended as an effective starting point for many protein labeling applications.[5] In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state (-NH₂) to react efficiently with the NHS ester.
-
High pH: As the pH increases above 8.5, the rate of NHS ester hydrolysis increases significantly, becoming a major competing reaction that reduces the overall yield of the desired conjugate.[5][6]
Buffer Composition
The choice of buffer is another critical consideration. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the ester, leading to significantly reduced labeling efficiency.[7][9]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Reagent Concentration and Molar Ratio
The concentrations of the protein and the NHS ester, as well as their molar ratio, will influence the degree of labeling. Higher protein concentrations can lead to greater labeling efficiency.[5] The molar excess of the NHS ester over the protein should be optimized for each specific application. A higher molar excess will generally result in a higher degree of labeling, but excessive labeling can lead to protein aggregation or loss of function.[7]
Temperature and Incubation Time
NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7] Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for reactions that require longer incubation times.
NHS Ester Solubility and Stability
Many NHS esters have limited aqueous solubility and are often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][10] It is crucial to use anhydrous solvents as the NHS ester will readily hydrolyze in the presence of water.[10] NHS ester solutions should be prepared fresh immediately before use to minimize hydrolysis.[7]
Quantitative Data on NHS Ester Reactivity and Stability
For a comprehensive understanding, it is essential to consider the quantitative aspects of NHS ester chemistry. The following tables summarize key data on the stability of NHS esters and a comparison between standard NHS and sulfo-NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Not Specified | Minutes |
| Table 1: Stability of NHS Esters at Various pH Values.[6][11] |
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Generally insoluble in aqueous buffers. | Water-soluble due to the sulfonate group. |
| Solvent | Requires dissolution in an organic solvent (DMSO/DMF). | Can be dissolved directly in aqueous buffers. |
| Membrane Permeability | Membrane permeable. | Membrane impermeable. |
| Applications | Intracellular and extracellular labeling. | Primarily for cell surface labeling. |
| Table 2: Comparison of NHS and Sulfo-NHS Esters.[10][12] |
| Amino Acid Residue | Reactivity with NHS Ester | Notes |
| Lysine (ε-amine) | High | Primary target for NHS ester conjugation. |
| N-terminus (α-amine) | High | Another primary target for conjugation. |
| Histidine | Moderate | Can react to form an acylimidazole adduct, which may be transient. |
| Tyrosine | Low | Can be acylated at the hydroxyl group, particularly at lower pH. The resulting ester bond is less stable than an amide bond.[2] |
| Serine/Threonine | Low | The hydroxyl groups can react, but this is generally a minor side reaction.[2][13] |
| Cysteine | Low | The sulfhydryl group can react to form a thioester, but this is less favored than reaction with primary amines.[2] |
| Table 3: Relative Reactivity of Amino Acid Residues with NHS Esters. |
Visualizing the Chemistry and Workflow
To better illustrate the core concepts, the following diagrams visualize the chemical reactions and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for labeling proteins and oligonucleotides with NHS esters. Optimization may be required for specific molecules and applications.
Protocol for Protein Labeling
Materials:
-
Protein of interest
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.[5]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL or as recommended by the manufacturer.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess is a common starting point.
-
Slowly add the NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Protocol for Oligonucleotide Labeling
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the labeled oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove excess label and byproducts.
-
Applications in Research and Drug Development
The robust and versatile nature of NHS ester chemistry has led to its widespread adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]
-
Fluorescent Labeling: The attachment of fluorescent dyes to antibodies and other proteins for use in immunoassays, microscopy, and flow cytometry is a common application.[14]
-
Biotinylation: Biotin can be conjugated to proteins for use in affinity purification and detection assays.
-
Protein-Protein Interaction Studies: Homobifunctional NHS esters can be used to crosslink interacting proteins.
-
Immobilization: Proteins and other molecules can be immobilized onto surfaces for use in biosensors and affinity chromatography.
Troubleshooting
Even with well-established protocols, challenges can arise during NHS ester conjugations. The following table provides guidance on common issues and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Hydrolysis of NHS ester. 2. Suboptimal pH. 3. Amine-containing buffer. 4. Insufficient molar excess of NHS ester. | 1. Use fresh, anhydrous DMSO/DMF; prepare NHS ester solution immediately before use. 2. Ensure the reaction pH is between 7.2 and 8.5. 3. Use an amine-free buffer (e.g., PBS, bicarbonate). 4. Increase the molar excess of the NHS ester. |
| Protein Precipitation | 1. High degree of labeling. 2. Poor protein stability in the reaction buffer. | 1. Reduce the molar excess of the NHS ester. 2. Optimize buffer conditions for protein stability. |
| Inconsistent Results | 1. Inaccurate protein concentration measurement. 2. Degradation of NHS ester stock. | 1. Accurately determine the protein concentration before labeling. 2. Store NHS ester desiccated and protected from light; use fresh solutions. |
| Table 4: Troubleshooting Guide for NHS Ester Conjugations.[7][9] |
Conclusion
The amine-reactive chemistry of NHS esters provides a powerful and versatile tool for the covalent modification of biomolecules. A thorough understanding of the reaction mechanism, the influence of key parameters such as pH and buffer composition, and the competing hydrolysis reaction is paramount for successful and reproducible bioconjugation. By following well-defined protocols and employing systematic troubleshooting, researchers and drug development professionals can effectively leverage this chemistry to advance their scientific and therapeutic goals.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. covachem.com [covachem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. setabiomedicals.com [setabiomedicals.com]
A Technical Guide to Fluorescent Labeling with Rhodamine B NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and protocols for fluorescently labeling biomolecules using Rhodamine B N-hydroxysuccinimide (NHS) ester. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.
Core Principles of Rhodamine B NHS Ester Labeling
Rhodamine B is a highly photostable and bright fluorescent dye belonging to the xanthene class. Its N-hydroxysuccinimide (NHS) ester derivative is a widely used amine-reactive labeling reagent. The fundamental principle of this labeling chemistry lies in the reaction between the NHS ester group of the dye and primary amines (-NH2) present on the target biomolecule.
This reaction, known as acylation, results in the formation of a stable, covalent amide bond, permanently attaching the fluorescent Rhodamine B molecule to the biomolecule of interest.[1][2][3] Primary amines are readily available on proteins and peptides through the N-terminus and the side chain of lysine (B10760008) residues, making them common targets for NHS ester-mediated labeling.[4]
The reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 7 to 9.[1][4] A pH of 8.3 to 8.5 is often considered ideal as it facilitates the deprotonation of the primary amines, enhancing their nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[5]
Quantitative Data: Photophysical Properties of Rhodamine B
The selection of a fluorophore is critically dependent on its photophysical properties. Rhodamine B offers robust fluorescence in the orange-red region of the visible spectrum. The key quantitative data for Rhodamine B are summarized in the table below.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~541-570 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[5] |
| Maximum Emission Wavelength (λem) | ~567-590 nm | The exact maximum can vary slightly depending on the solvent and conjugation state.[5] |
| Molar Extinction Coefficient (ε) | ~80,000 - 106,000 M⁻¹cm⁻¹ | Measured in aqueous buffer at pH 9.0 or in ethanol.[4][6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.65 - 0.92 | Highly dependent on the solvent and local environment.[8][9] |
Experimental Protocols
This section provides detailed methodologies for the fluorescent labeling of proteins with this compound.
Reagent Preparation and Storage
-
This compound Stock Solution: this compound is moisture-sensitive.[4] To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[4][10] This stock solution should be prepared fresh before each use, as the NHS ester moiety readily hydrolyzes in the presence of moisture.[4]
-
Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 or a 0.1 M sodium bicarbonate or borate (B1201080) buffer at a pH of 8.3-8.5.[4][10] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[4] The protein solution should be at a concentration of 1-10 mg/mL.[4]
Labeling Reaction
-
Determine the optimal dye-to-protein molar ratio: A 10- to 15-fold molar excess of this compound to the protein is a common starting point for optimization.[4] This ratio can be adjusted to control the degree of labeling.
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Mix thoroughly by gentle vortexing or pipetting.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[4]
Purification of the Labeled Protein
It is crucial to remove any unreacted this compound from the labeled protein to avoid high background fluorescence. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Gel Filtration): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[10]
-
Dialysis: Dialysis against an appropriate buffer can also be used to remove the free dye.
-
Spin Desalting Columns: Commercially available spin columns provide a rapid method for buffer exchange and removal of small molecules.[4]
After purification, the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined. The DOL can be calculated from the absorbance of the protein (typically at 280 nm) and the absorbance of Rhodamine B at its maximum absorption wavelength.
Mandatory Visualizations
Signaling Pathway: Amine-Reactive Labeling
Caption: Reaction of this compound with a primary amine.
Experimental Workflow: Protein Labeling
Caption: A typical workflow for fluorescently labeling proteins.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. omlc.org [omlc.org]
- 7. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 8. Rhodamine B - Wikipedia [en.wikipedia.org]
- 9. jascoinc.com [jascoinc.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Methodological & Application
Application Notes and Protocols for Rhodamine B NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B, a highly fluorescent xanthene dye, is a valuable tool for labeling proteins and other biomolecules in various research and diagnostic applications.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative provides a straightforward and efficient method for covalently attaching the fluorophore to primary amines on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus.[3][4][5][6] This stable amide bond formation makes Rhodamine B-labeled proteins ideal for applications including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][] These application notes provide a detailed, beginner-friendly protocol for the successful labeling of proteins with Rhodamine B NHS ester.
Principle of Reaction
The labeling reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester group of Rhodamine B. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] The reaction is highly dependent on pH, with optimal labeling occurring in a slightly basic environment (pH 7-9) where the primary amines are deprotonated and thus more nucleophilic.[1][3][8] It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the protein for reaction with the NHS ester.[3][8]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| This compound | Molecular Weight: ~576.08 g/mol [4][6] | Store at -20°C, desiccated and protected from light.[6] |
| Protein of Interest | Purified, in an amine-free buffer (e.g., PBS) | As per protein-specific requirements |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity, amine-free | Room temperature, desiccated |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[9][10][11] | Room temperature |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO)[3] | Room temperature |
| Quenching Reagent (Optional) | 1 M Tris-HCl or Glycine, pH 7.4 | Room temperature |
Experimental Workflow
Detailed Experimental Protocol
1. Preparation of Reagents
-
Protein Solution:
-
Ensure the protein is in an amine-free buffer such as Phosphate Buffered Saline (PBS).[3] If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with an appropriate buffer via dialysis or a desalting column.[3][8]
-
The optimal protein concentration for labeling is typically between 1-10 mg/mL.[9][11]
-
Adjust the pH of the protein solution to 8.3-8.5 using a concentrated solution of sodium bicarbonate or a borate (B1201080) buffer.[9][11]
-
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3][5]
-
Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare aqueous stock solutions for storage.[3]
-
2. Calculation of Reagent Volumes
The molar excess of the dye to the protein is a critical parameter that influences the degree of labeling (DOL). A higher molar excess can lead to a higher DOL, but excessive labeling can cause protein precipitation or loss of function.[10] For initial experiments, a 10- to 15-fold molar excess of this compound is recommended.[3]
Formula for calculating the mass of this compound:
Mass (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of Dye (Da)) / (MW of Protein (Da))
Example Calculation:
To label 1 mg of a 150 kDa protein (e.g., IgG) with a 15-fold molar excess of this compound (MW ~576.1 Da):
Mass (mg) = 15 x 1 mg x 576.1 Da / 150,000 Da ≈ 0.058 mg
3. Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[3]
4. Purification of the Labeled Protein
It is essential to remove any unreacted this compound, as it can interfere with downstream applications and accurate determination of the DOL.[3]
-
Size-Exclusion Chromatography (e.g., Sephadex G-25 column): This is a rapid and effective method for separating the labeled protein from the smaller, unreacted dye molecules. Equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute in the void volume.
-
Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) using a dialysis cassette with a suitable molecular weight cutoff (e.g., 10K MWCO).[3] Perform several buffer changes over 24-48 hours to ensure complete removal of the free dye.
5. Characterization and Storage of the Labeled Protein
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Rhodamine B (~555 nm).
-
Protein Concentration: The concentration of the labeled protein can be determined using a protein assay such as the BCA assay.[3]
-
Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[] Adding a stabilizing agent like bovine serum albumin (BSA) can be beneficial for dilute solutions.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Presence of primary amines in the buffer. - Incorrect pH of the reaction buffer. - Hydrolyzed NHS ester. - Insufficient molar excess of dye. | - Use an amine-free buffer.[3] - Ensure the pH is between 8.3-8.5.[9][11] - Prepare a fresh stock solution of the NHS ester.[3] - Increase the molar excess of the dye. |
| Protein Precipitation | - Excessive labeling (high DOL). - High concentration of the dye stock solution. | - Reduce the molar excess of the dye. - Decrease the concentration of the dye stock solution and add it more slowly to the protein solution. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more stringent purification method.[3] |
Signaling Pathway and Logical Relationships
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. This compound, 144700-55-0 | BroadPharm [broadpharm.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with Rhodamine B NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific target molecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.[][2] Rhodamine B, a bright and photostable fluorophore, is a popular choice for antibody labeling.[] This document provides a detailed, step-by-step guide for the conjugation of antibodies with Rhodamine B N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive moieties that form stable amide bonds with primary amino groups (such as the side chain of lysine (B10760008) residues) on the antibody.[3]
These application notes offer comprehensive experimental protocols, data presentation for quantitative parameters, and troubleshooting guidance to ensure successful and reproducible antibody conjugation for various research needs.
Data Presentation: Quantitative Parameters for Rhodamine B NHS Ester Conjugation
Successful antibody conjugation relies on precise control of several quantitative parameters. The following tables summarize the key spectral properties of Rhodamine B and the recommended starting conditions for the conjugation reaction.
Table 1: Spectral Properties of Rhodamine B
| Parameter | Value | Reference |
| Excitation Maximum (λ_max_) | ~552 nm | [4] |
| Emission Maximum (λ_em_) | ~575 nm | [4] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ (in aqueous buffer, pH 9.0) | [4] |
| Molar Extinction Coefficient (ε) | 106,000 M⁻¹cm⁻¹ (in Methanol) | [] |
| 280 nm Correction Factor (CF₂₈₀) | 0.34 | [4][6] |
Table 2: Recommended Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Value/Range | Notes |
| Antibody | ||
| Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Purity | >95% | Impurities can compete with the antibody for labeling.[7] |
| Buffer | Amine-free (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the NHS ester.[] |
| This compound | ||
| Molar Excess over Antibody | 10 to 15-fold | This ratio can be optimized to achieve the desired degree of labeling.[4] |
| Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[4] |
| Reaction | ||
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and NHS ester hydrolysis.[] |
| Temperature | Room Temperature or 4°C | |
| Incubation Time | 1-2 hours | |
| Purification | ||
| Method | Gel filtration (e.g., Sephadex G-25), Dialysis | To remove unconjugated dye.[4] |
| Storage | ||
| Conjugated Antibody | 4°C (short-term) or -20°C (long-term) | Protect from light.[4] |
Experimental Protocols
This section provides a detailed methodology for the conjugation of an antibody with this compound.
Materials and Reagents
-
Purified antibody (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Spectrophotometer
Step-by-Step Experimental Protocol
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4]
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.[]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] Vortex to ensure it is fully dissolved. This stock solution should be used immediately and not stored.[4]
3. Calculation of Reagent Volumes:
-
Moles of Antibody:
-
Moles of Ab = (Volume of Ab solution in L) x (Concentration of Ab in mg/mL) / (Molecular Weight of Ab in g/mol )
-
Note: The molecular weight of a typical IgG antibody is ~150,000 g/mol .
-
-
Moles of this compound:
-
Moles of Dye = Moles of Ab x Molar Excess (e.g., 10)
-
-
Volume of this compound Stock Solution:
-
Volume of Dye Stock (in µL) = (Moles of Dye x Molecular Weight of Dye in g/mol ) / (Concentration of Dye Stock in mg/mL) x 1000
-
Note: The molecular weight of this compound is approximately 528 g/mol .[4]
-
4. Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[4]
5. Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and quench any unreacted NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Conjugate:
-
Separate the Rhodamine B-conjugated antibody from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[4]
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
Collect the fractions containing the colored conjugate, which typically elutes first from a gel filtration column.
7. Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each antibody molecule. For most applications, a DOL of 2-10 is optimal.[8]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Rhodamine B, ~552 nm (A_max_).[4]
-
Calculate the concentration of the conjugated antibody:
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max_ / ε_dye_
-
Where:
-
ε_dye_ = Molar extinction coefficient of Rhodamine B at its λ_max_ (~80,000 M⁻¹cm⁻¹).[4]
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
8. Storage of the Conjugated Antibody:
-
Store the purified Rhodamine B-conjugated antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.[4]
-
Protect the conjugate from light to prevent photobleaching.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Application Example: EGFR Signaling Pathway Visualization
Rhodamine B-conjugated antibodies are frequently used in immunofluorescence to visualize the localization and expression of key proteins in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and is often studied using this technique.
Caption: Simplified EGFR signaling pathway visualized with a Rhodamine B-labeled antibody.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | NHS ester hydrolysis | Prepare NHS ester solution immediately before use and ensure the solvent is anhydrous.[] |
| Suboptimal pH | Optimize the reaction pH between 7.2 and 8.5.[] | |
| Presence of primary amines in the antibody buffer | Perform buffer exchange into an amine-free buffer before conjugation.[] | |
| Low antibody concentration | Concentrate the antibody to at least 1 mg/mL. | |
| Protein Aggregation | High degree of labeling | Reduce the molar excess of the NHS ester in the reaction. Perform pilot reactions with varying molar ratios.[] |
| Suboptimal buffer conditions | Ensure the buffer is suitable for the stability of your specific antibody. | |
| High Background in Application | Unreacted NHS ester | Ensure the quenching step is performed and that purification is thorough. |
| Aggregation of the conjugated protein | Optimize the degree of labeling and ensure proper storage conditions. | |
| No Labeling | Inactive NHS ester | Use a fresh vial of NHS ester and ensure it was stored properly (desiccated at -20°C). |
| Incorrect buffer composition | Verify that the buffer is free of primary amines. |
References
- 2. scbt.com [scbt.com]
- 3. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Genetically Encoded Fluorescent Indicators to Visualize Protein Phosphorylation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. researchgate.net [researchgate.net]
- 8. Imaging protein phosphorylation by fluorescence in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Rhodamine B NHS Ester for Immunofluorescence Microscopy
Introduction
Rhodamine B is a bright, photostable fluorescent dye belonging to the xanthene class. When functionalized with an N-Hydroxysuccinimide (NHS) ester, it becomes a powerful tool for labeling biomolecules for fluorescence-based detection. Rhodamine B NHS ester is an amine-reactive reagent that efficiently and covalently attaches the rhodamine fluorophore to primary amines (-NH₂) found on proteins, such as the lysine (B10760008) residues of antibodies.[1][2][3] This forms a stable amide bond, making it an ideal choice for creating fluorescently labeled antibodies for use in various applications, particularly immunofluorescence (IF) microscopy.[2][]
The use of directly labeled primary antibodies in immunofluorescence simplifies experimental workflows by reducing the number of incubation and wash steps compared to indirect detection methods. Rhodamine B's spectral properties, with excitation in the green region (~550 nm) and emission in the orange-red region (~575 nm), provide a strong signal and make it distinguishable from other common fluorophores in multiplexing experiments.[1][2][5] It is also less sensitive to pH changes than fluorescein, offering more robust performance in various biological buffers.[1][2]
Mechanism of Action: NHS Ester Chemistry
The N-Hydroxysuccinimide (NHS) ester is the reagent of choice for antibody conjugation due to its high reactivity and selectivity.[] The NHS ester reacts with unprotonated primary aliphatic amines, typically found on the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable, irreversible amide linkage.[2][] This reaction is highly efficient in aqueous buffers at a slightly basic pH of 7.2 to 8.5.[][6] The primary competing reaction is the hydrolysis of the NHS ester, which also increases with pH; therefore, maintaining the recommended pH range and using concentrated protein solutions is critical for favoring the desired conjugation reaction.[2][]
Key Specifications and Data
The following tables summarize the key quantitative data for Rhodamine B and its NHS ester derivative.
Table 1: Spectroscopic Properties
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~545-555 nm | [1][2][7][8][9] |
| Emission Maximum (λem) | ~566-577 nm | [1][2][8][9] |
| Recommended Laser Line | 532 nm (Green) | [1] |
| Molar Extinction Coefficient | ~106,000 cm⁻¹M⁻¹ (at ~543 nm in Ethanol) | [10] |
| Quantum Yield (Φ) | ~0.49 - 0.70 (in Ethanol) | [10] |
Table 2: Reagent and Handling Specifications
| Property | Recommendation | Source(s) |
| Solvent | Anhydrous DMSO or DMF | [2][11][12] |
| Storage (Unreconstituted) | -20°C to -80°C, desiccated and protected from light | [12] |
| Storage (Labeled Antibody) | 4°C for short-term (up to 1 month); -20°C in single-use aliquots for long-term | [1][] |
| Purity | ≥ 95% | [14] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [14][15] |
| Target Functional Group | Primary Amines (-NH₂) | [1][2][] |
Experimental Protocols
Part A: Protocol for Antibody Conjugation with this compound
This protocol describes the covalent labeling of a primary antibody with this compound.
1. Materials Required
-
Purified antibody (1-10 mg/mL), free of amine-containing buffers (like Tris) and stabilizers (like BSA).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate, pH 8.3.[2][11]
-
Purification Resin/Column: Desalting spin column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO) for removing excess, unreacted dye.[1][2]
-
Microcentrifuge tubes.
2. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers, it must be exchanged into the Conjugation Buffer.[1][2]
-
This can be achieved by dialysis against the Conjugation Buffer at 4°C or by using a desalting spin column according to the manufacturer's instructions.
-
Adjust the final concentration of the antibody to 1-10 mg/mL in the Conjugation Buffer.
3. This compound Preparation Note: The NHS ester is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare the dye solution immediately before use, as the NHS ester readily hydrolyzes in solution.[2]
-
Add the appropriate amount of anhydrous DMSO or DMF to the vial of this compound to create a 10 mg/mL stock solution.[2][11]
-
Vortex briefly to ensure the dye is fully dissolved.
4. Conjugation Reaction
-
Determine the optimal molar ratio of dye to antibody. A 10- to 15-fold molar excess of dye is a common starting point for antibodies.[2] This ratio may need to be optimized.
-
Slowly add the calculated volume of the 10 mg/mL this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][2][11]
5. Purification of the Labeled Antibody
-
Prepare a desalting spin column according to the manufacturer's protocol to separate the labeled antibody from unreacted dye.[1][]
-
Apply the reaction mixture to the center of the equilibrated resin bed.
-
Centrifuge the column (e.g., at 1,000 x g for 2-4 minutes) to collect the purified, Rhodamine B-labeled antibody.[1]
-
The purified conjugate can be stored at 4°C for up to one month or at -20°C for long-term storage.[1][] Avoid repeated freeze-thaw cycles.[1] If the final protein concentration is below 1 mg/mL, consider adding a stabilizing agent like BSA.[1]
Part B: Protocol for Direct Immunofluorescence Staining of Cells
This protocol provides a general workflow for staining fixed and permeabilized cultured cells on coverslips using a Rhodamine B-conjugated primary antibody.
1. Materials Required
-
Cultured cells grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[7][16]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody if used) in PBS.[7][16]
-
Rhodamine B-conjugated primary antibody.
-
Nuclear Counterstain (optional, e.g., DAPI).
-
Antifade Mounting Medium.
-
Microscope slides.
2. Cell Preparation and Fixation
-
Rinse the coverslips with cells briefly in PBS.
-
Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[]
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization Note: This step is required for intracellular antigens. For surface antigens, skip to step 4.
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular targets.[]
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
Do not wash after this step.
5. Primary Antibody Incubation
-
Dilute the Rhodamine B-conjugated primary antibody to its predetermined optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and apply the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[7]
6. Washing and Counterstaining
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[7]
-
If a nuclear counterstain is desired, incubate with a solution like DAPI according to the manufacturer's protocol.
-
Perform a final series of three washes with PBS.
7. Mounting and Imaging
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[7]
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for Rhodamine (e.g., Ex: ~550 nm, Em: ~575 nm).[7] Store slides flat at 4°C in the dark.[7]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antibody labeling chemistries | Abcam [abcam.com]
- 5. lifetein.com [lifetein.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. usbio.net [usbio.net]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. omlc.org [omlc.org]
- 11. youdobio.com [youdobio.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. This compound, 144700-55-0 | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. angelfire.com [angelfire.com]
Application Note: Using Rhodamine B NHS Ester in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine B N-hydroxysuccinimidyl (NHS) ester is a bright, amine-reactive fluorescent dye commonly utilized in biological research for labeling proteins, antibodies, and other biomolecules. Its utility in flow cytometry stems from its ability to form stable, covalent amide bonds with primary amino groups on intracellular and cell-surface proteins.[1][2][3] This irreversible linkage ensures that the fluorescent signal is retained throughout experimental procedures, making it an excellent tool for various flow cytometry applications, including cell tracking, viability assessment, and proliferation studies.[4] Rhodamine B is known for its photostability and pH insensitivity compared to other fluorophores like fluorescein.[5]
The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, which results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][6] This reaction is most efficient in buffers with a pH range of 7 to 9.[2][3]
Key Applications in Flow Cytometry
-
General Cell Staining & Tracking: Covalently labels cell populations for identification and tracking in mixed cultures or in vivo studies.
-
Cell Proliferation Assays (Dye Dilution): Used to monitor cell division. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[7]
-
Viability Staining: In combination with other markers, it can help distinguish cell populations. However, for viability alone, other specific dyes may be preferred.
Quantitative Data Summary
For reproducible results, understanding the spectral properties and recommended staining parameters is crucial.
Table 1: Spectral and Chemical Properties of Rhodamine B NHS Ester
| Property | Value | Reference |
| Excitation Maximum | ~546 nm | [8] |
| Emission Maximum | ~575 nm | [3][8] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [9][10] |
| Target Moiety | Primary Amines (-NH₂) | [1][3][6] |
| Recommended Solvent | Anhydrous DMSO or DMF | [3][6] |
Table 2: General Staining Parameters for Flow Cytometry
| Parameter | Recommendation | Notes |
| Cell Concentration | 1 x 10⁶ cells/mL | Adjust as needed based on cell type and experimental design. |
| Dye Concentration | 1 - 20 µM | Optimal concentration should be determined empirically for each cell type.[11] |
| Incubation Time | 5 - 60 minutes | Shorter times (5-30 min) for suspension cells, longer (30-60 min) for adherent cells.[11] |
| Incubation Temperature | Room Temperature or 4°C | Room temperature is common for shorter incubations.[3][5] |
| Staining Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[2][3] |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both aminolysis and competing hydrolysis.[2] |
Experimental Protocols & Workflows
Mechanism of NHS Ester Labeling
The fundamental mechanism is the reaction of the NHS ester with a primary amine, typically found on lysine (B10760008) residues of proteins. This forms a stable amide linkage.
Caption: Covalent labeling via NHS ester chemistry.
Protocol 1: General Cell Staining for Flow Cytometry
This protocol provides a general guideline for labeling either suspension or adherent cells.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Cells (e.g., Jurkat, HeLa) at 1 x 10⁶ cells/mL
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Fetal Bovine Serum (FBS) or 1M Tris/Glycine solution (for quenching)
-
Flow cytometry tubes
Procedure:
-
Prepare Dye Stock Solution: this compound is moisture-sensitive.[3] Allow the vial to equilibrate to room temperature before opening. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.[3]
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash once with warm, amine-free PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Adherent Cells: Wash cells with warm, amine-free PBS. Detach cells using a gentle non-enzymatic cell dissociation buffer. Wash and resuspend in PBS at 1 x 10⁶ cells/mL.
-
-
Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 1-10 µM). Vortex gently to mix.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Quenching: Stop the reaction by adding an equal volume of complete culture medium containing FBS or by adding a quenching buffer like 1M Tris or glycine.[2] Incubate for 5-10 minutes. The excess amine in the serum or quenching buffer will react with any unbound NHS ester.
-
Wash: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet two to three times with complete culture medium or PBS.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Data Acquisition: Analyze the sample on a flow cytometer using an appropriate laser (e.g., 561 nm yellow-green or 532 nm green laser) and emission filter (e.g., 585/42 nm bandpass).
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 144700-55-0 | BroadPharm [broadpharm.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Labeling Peptides with Rhodamine B NHS Ester for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are invaluable tools for visualizing and quantifying cellular processes, including peptide uptake, localization, and trafficking.[1] Rhodamine B, a bright and photostable fluorophore, is a common choice for labeling peptides.[][3] Its N-hydroxysuccinimide (NHS) ester derivative provides a convenient method for covalently attaching the dye to primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.[3][4][5] These labeled peptides can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening to study peptide-based drug delivery and protein-protein interactions.[1][]
This document provides detailed protocols for labeling peptides with Rhodamine B NHS ester, purifying the labeled conjugate, and performing cellular uptake studies.
Key Properties of Rhodamine B
Rhodamine B is a xanthene dye known for its high quantum yield and photostability.[3] It is well-suited for biological imaging due to its excitation and emission maxima in the orange-red spectrum, which helps to minimize background autofluorescence from cells and tissues.[3]
| Property | Value | Reference |
| Excitation Maximum | ~550-570 nm | [3][6] |
| Emission Maximum | ~570-590 nm | [3][6] |
| Molar Extinction Coefficient | ~95,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield | ~0.168 | [7] |
Note: Spectral properties can be influenced by the local environment, including solvent polarity and pH.[3]
Experimental Protocols
I. Peptide Labeling with this compound
This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0[3][5]
-
Reaction tubes
-
Shaker or rotator
Protocol:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.[5] If the peptide is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer.[5]
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[][5] The NHS ester is moisture-sensitive and will hydrolyze, so it's crucial to work quickly and in anhydrous conditions.[3][5]
-
Reaction Setup: Add a 5- to 15-fold molar excess of the dissolved this compound to the peptide solution.[][5] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] Gentle mixing on a shaker or rotator can improve conjugation efficiency.
-
Stopping the Reaction: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
Troubleshooting:
-
Low Labeling Efficiency:
-
Precipitation:
-
High concentrations of the dye or peptide can lead to precipitation. Perform the reaction at a more dilute concentration.
-
Rhodamine B is hydrophobic and can cause aggregation of the labeled peptide.[] Consider adding a small percentage of an organic co-solvent if compatible with your peptide.
-
Figure 1: Workflow for labeling a peptide with this compound.
II. Purification of the Labeled Peptide
Purification is essential to remove unreacted Rhodamine B, which can interfere with downstream applications and lead to high background fluorescence.[3]
Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled peptide from the free dye and unlabeled peptide.[1][6][8] A gradient of increasing organic solvent (e.g., acetonitrile) with a counter-ion (e.g., trifluoroacetic acid) is typically used. The labeled peptide can be detected by monitoring the absorbance at both the peptide bond wavelength (~214 nm) and the Rhodamine B absorbance maximum (~550 nm).[6][8]
-
Size-Exclusion Chromatography (e.g., Gel Filtration): This method separates molecules based on their size. It is a suitable option for removing the small, unreacted dye from the larger, labeled peptide.[1][3]
Post-Purification Analysis:
-
UV-Vis Spectrophotometry: Determine the concentration of the peptide and the degree of labeling by measuring the absorbance at 280 nm (for peptides containing tryptophan or tyrosine) and ~550 nm (for Rhodamine B).
-
Mass Spectrometry (MS): Confirm the successful conjugation and the purity of the labeled peptide by verifying the expected mass increase.[1]
III. Cellular Uptake Studies
This section provides protocols for quantifying the cellular uptake of Rhodamine B-labeled peptides using flow cytometry and visualizing their subcellular localization with confocal microscopy.
Flow cytometry allows for the rapid quantification of the mean fluorescence intensity of a cell population, which corresponds to the amount of internalized labeled peptide.[1][9]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Rhodamine B-labeled peptide
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.[10]
-
Peptide Incubation: Replace the culture medium with fresh medium containing the Rhodamine B-labeled peptide at the desired concentration(s).[10] Include an untreated cell sample as a negative control. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.[1][10]
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.[1][10]
-
Cell Detachment (for adherent cells): Add trypsin-EDTA to detach the cells from the plate. Neutralize the trypsin with complete medium.
-
Cell Preparation for Flow Cytometry: Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in flow cytometry buffer.[1]
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for excitation and filter for emission of Rhodamine B. Collect data from a sufficient number of cells (e.g., 10,000 events).
Confocal microscopy provides high-resolution images, allowing for the visualization of the subcellular localization of the labeled peptide.[11]
Materials:
-
Cells seeded on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Rhodamine B-labeled peptide
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on a suitable imaging dish or slide.
-
Peptide Incubation: Replace the medium with fresh medium containing the Rhodamine B-labeled peptide and incubate at 37°C.
-
Washing: Wash the cells three times with PBS to remove the free peptide.
-
Live-Cell Imaging: Image the live cells directly in PBS or a suitable imaging buffer.
-
(Optional) Fixing and Mounting:
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip using a mounting medium containing DAPI.
-
-
Image Acquisition: Acquire images using a confocal microscope with the appropriate laser and filter settings for Rhodamine B and DAPI.
References
- 1. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stratech.co.uk [stratech.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Rhodamine B NHS Ester for Staining Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B N-hydroxysuccinimidyl (NHS) ester is a potent, amine-reactive fluorescent dye widely utilized in biological research for labeling proteins and other biomolecules.[1][2][3][4] Its bright orange-red fluorescence, high quantum yield, and photostability make it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[2][5][6][] This document provides a detailed protocol for the use of Rhodamine B NHS ester in the staining of fixed cells, enabling the visualization of cellular components.
The NHS ester moiety reacts efficiently with primary amino groups (-NH2) present in proteins, primarily on the side chain of lysine (B10760008) residues, to form stable, covalent amide bonds.[1][2][8] This allows for the non-specific labeling of intracellular proteins, providing a general stain for the cytoplasm and nucleus of fixed and permeabilized cells.
Data Presentation
Physicochemical and Spectroscopic Properties of Rhodamine B
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁ClN₂O₃ | [5] |
| Molar Mass | 479.01 g/mol | [9] |
| Excitation Maximum (λex) | ~543-553 nm | [9][10][11] |
| Emission Maximum (λem) | ~567-627 nm | [9][10] |
| Appearance | Green to very dark green powder | [9] |
| Solubility | Soluble in DMSO and DMF | [1][8] |
| Quantum Yield | 0.49 - 0.70 in ethanol | [5][12] |
Signaling Pathways and Experimental Workflows
Chemical Reaction of this compound
The fundamental mechanism of labeling involves the reaction of the N-hydroxysuccinimidyl ester of Rhodamine B with primary amines on cellular proteins. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Covalent labeling of cellular proteins with this compound.
Experimental Workflow for Fixed Cell Staining
The following diagram outlines the key steps for staining fixed cells with this compound.
Caption: Workflow for this compound staining of fixed cells.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mg/mL):
-
Caution: this compound is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.[1][8]
-
Note: Prepare this stock solution immediately before use as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[1] Do not store the stock solution. Discard any unused portion.
2. Staining Buffer (pH 7.2-8.5):
-
Phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used.
-
For potentially more efficient labeling, a buffer with a slightly basic pH, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), can be used.[8]
-
Important: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the cellular proteins for reaction with the NHS ester.[1]
3. Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 100 mL of PBS. Heat gently (around 60°C) and add a few drops of 1 M NaOH to aid dissolution.
-
Cool to room temperature and adjust the pH to 7.4.
-
Filter the solution before use. Store at 4°C.
4. Permeabilization Solution (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of PBS and mix well.
Staining Protocol for Fixed Adherent Cells
-
Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove any residual growth medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[]
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[] This step is crucial for allowing the dye to access intracellular proteins.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare the working staining solution by diluting the 10 mg/mL this compound stock solution in the chosen staining buffer. A final concentration range of 1-10 µg/mL can be a starting point; however, the optimal concentration should be determined empirically.
-
Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the stained cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.[][13]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (Excitation: ~550 nm; Emission: ~580 nm).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective permeabilization | Increase permeabilization time or Triton X-100 concentration (up to 0.5%). |
| Low dye concentration | Increase the concentration of this compound in the staining solution. | |
| Hydrolyzed NHS ester | Prepare a fresh stock solution of this compound immediately before use.[1] | |
| Incompatible buffer | Ensure the staining buffer does not contain primary amines (e.g., Tris, glycine).[1] | |
| High Background | Insufficient washing | Increase the number and duration of washing steps after staining.[] |
| Dye concentration too high | Perform a titration to determine the optimal dye concentration that provides a good signal-to-noise ratio.[13][14] | |
| Non-specific binding | Consider adding a blocking step (e.g., with 1% BSA in PBS) before staining, although this is less common for non-specific protein stains. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging. Use an anti-fade mounting medium.[][13] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. ローダミンB suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 10. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. omlc.org [omlc.org]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
Live Cell Imaging with Rhodamine B NHS Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B N-hydroxysuccinimidyl (NHS) ester is a widely utilized amine-reactive fluorescent dye for labeling proteins, peptides, and other biomolecules for live-cell imaging applications. Its favorable photophysical properties, including high brightness and good photostability, make it a robust choice for visualizing dynamic cellular processes.[] This document provides detailed application notes and experimental protocols for the successful use of Rhodamine B NHS ester conjugates in live cell imaging.
This compound reacts efficiently with primary amino groups (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues, in a pH range of 7-9 to form stable amide bonds.[2] This covalent conjugation allows for the stable attachment of the fluorophore to the target molecule, enabling long-term tracking and visualization in living cells.[3][]
Photophysical and Chemical Properties
A summary of the key quantitative data for Rhodamine B and its NHS ester conjugate is presented in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~552 - 570 nm | [2][5] |
| Emission Maximum (λem) | ~575 - 590 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 87,250 ± 1630 M⁻¹cm⁻¹ (for a derivative) | [6] |
| Quantum Yield (Φ) | 0.589 ± 0.070 (in water, for a derivative) | [6] |
| Reactive Group | N-Hydroxysuccinimidyl (NHS) Ester | [2][3] |
| Target Functional Group | Primary Amines (-NH₂) | [2][5] |
| Recommended Reaction pH | 7.0 - 9.0 | [2][5] |
Applications in Live Cell Imaging
Rhodamine B conjugates are versatile tools for a range of live-cell imaging applications, including:
-
Protein Localization and Trafficking: Tracking the movement and localization of specific proteins within living cells to understand their function and dynamics.[][5]
-
Organelle Dynamics: Visualizing the structure, movement, and interactions of various organelles.[5]
-
Cell-Penetrating Peptide (CPP) Tracking: Monitoring the internalization and cytosolic delivery of CPPs and their cargo.[5]
-
Fluorescence Microscopy: Widely used in various fluorescence microscopy techniques, including confocal microscopy and high-throughput imaging.[][]
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol provides a general procedure for labeling antibodies with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Purified antibody (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS) or 50 mM sodium borate, pH 8.5.[2][7] Note: Do not use buffers containing primary amines like Tris or glycine.[2]
-
Purification resin or spin column for dye removal (e.g., Zeba™ Desalt Spin Columns).[2]
-
Bovine Serum Albumin (BSA) (optional, for stabilization)
Procedure:
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2][3] Note: Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[2]
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding 250 µL of 1 M aq. NaHCO3 for every 2.5 mL of antibody solution.[3]
-
Add the dissolved this compound to the antibody solution. A 10- to 15-fold molar excess of the dye is a good starting point, but this may need to be optimized.[2]
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[2][3]
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted dye using a gel filtration column or a desalting spin column according to the manufacturer's instructions.[2][3] This step is crucial to reduce background fluorescence.
-
Collect the fractions containing the labeled antibody. The protein concentration can be determined using a Bradford assay or a Nanodrop instrument.[3]
-
-
Storage:
Protocol 2: Live Cell Staining and Imaging
This protocol outlines a general procedure for staining live cells with a Rhodamine B-labeled antibody and subsequent imaging.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Rhodamine B-labeled antibody
-
Phenol (B47542) red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filters for Rhodamine B (Excitation: ~540-570 nm, Emission: ~570-620 nm).[]
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
Ensure cells are healthy and in a physiological environment. Maintain temperature at 37°C and physiological pH.[8]
-
-
Staining:
-
Wash the cells once with warm PBS.
-
Dilute the Rhodamine B-labeled antibody to the desired working concentration in phenol red-free culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Incubate the cells with the diluted antibody solution for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with warm phenol red-free medium to remove unbound antibody and reduce background fluorescence.[]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped for live-cell imaging.
-
Use the appropriate filter set for Rhodamine B.[8]
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.[8][9] Consider using oxygen radical scavengers in the imaging medium to reduce photodamage.[8]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Staining Intensity | Insufficient antibody concentration. | Optimize the antibody concentration by performing a titration.[10] |
| Short incubation time. | Increase the incubation time.[10] | |
| Low degree of labeling (DOL). | Increase the molar excess of dye during the conjugation reaction. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough purification of the labeled antibody.[] |
| Non-specific binding of the antibody. | Include a blocking step (e.g., with BSA) before staining. Optimize washing steps.[10] | |
| Autofluorescence from cells or medium. | Use phenol red-free medium.[8] Image cells in a spectral region where autofluorescence is minimal. | |
| Phototoxicity/Cell Death | High excitation light intensity. | Reduce laser power or lamp intensity.[9][11] |
| Long exposure times. | Use the shortest possible exposure time that yields a good signal.[8] | |
| Photodamage from reactive oxygen species (ROS). | Use a "gentle" rhodamine derivative if available, or add oxygen scavengers to the imaging medium.[9][12] | |
| Patchy or Uneven Staining | Inadequate permeabilization (for intracellular targets). | Optimize permeabilization protocol.[10] |
| Uneven distribution of the antibody. | Ensure thorough mixing of the antibody solution and gentle agitation during incubation.[10] |
Visualizations
Experimental Workflow for Antibody Labeling and Live Cell Imaging
Caption: Workflow for antibody labeling and live cell imaging.
Reaction of this compound with a Primary Amine
Caption: Amine-reactive labeling chemistry.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. lifetein.com [lifetein.com]
- 6. Synthesis and Characterization of ROSA Dye - A Rhodamine B-type Fluorophore, Suitable for Bioconjugation and Fluorescence Studies in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Rhodamine B NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine B, a bright and photostable fluorescent dye, is a popular choice for labeling proteins and antibodies for various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[] The N-hydroxysuccinimide (NHS) ester of Rhodamine B provides a straightforward and efficient method for conjugating the dye to primary amines on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3][4]
Proper purification of the labeled protein is a critical step to remove unconjugated free dye, which can lead to high background fluorescence and inaccurate experimental results.[][2] This document provides detailed protocols for the purification of Rhodamine B NHS ester labeled proteins using size-exclusion chromatography (gel filtration), a widely used and effective technique for this purpose.[5][6][7][8][9][10][11]
Key Principles of Purification
The purification strategy relies on the size difference between the relatively large labeled protein and the small, unconjugated this compound molecules. Size-exclusion chromatography (SEC), also known as gel filtration, is an ideal method for this separation.[5][6][7][8][9][11] In SEC, a column is packed with a porous resin. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting from the column first.[5][8] Smaller molecules, such as the free dye, enter the pores of the resin, taking a longer, more tortuous path, and therefore elute later.[5][10]
Alternatively, dialysis can be used to remove unreacted dye.[][2] This method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzing against a large volume of buffer. The small, free dye molecules pass through the pores of the membrane, while the larger, labeled protein is retained.
Experimental Workflow
The overall process for labeling and purifying proteins with this compound is depicted in the workflow diagram below.
Caption: Experimental workflow for protein labeling and purification.
Detailed Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be necessary for specific proteins.[12]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[13]
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)[13]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[6]
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of at least 2 mg/mL for optimal labeling.[13]
-
If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.0.[2][13] This can be done using a desalting column or dialysis.[2]
-
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar excess of 5:1 to 15:1 (dye:protein) is a good starting point.[][2]
-
Add the calculated volume of the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2] Lower temperatures can help minimize hydrolysis of the NHS ester.[13]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM.[12]
-
Incubate for 10-15 minutes at room temperature.
-
Protocol 2: Purification by Size-Exclusion Chromatography (Gel Filtration)
This protocol is designed to separate the labeled protein from the unreacted dye.
Materials:
-
Size-exclusion chromatography column (e.g., pre-packed desalting column or a column packed with Sephadex G-25 resin)[6]
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the size-exclusion column with at least 5 column volumes of elution buffer.[9]
-
-
Sample Application:
-
Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the elution buffer.
-
The labeled protein, being larger, will travel faster and elute first. This is often visible as a colored band. The smaller, unconjugated dye will elute later.
-
Collect fractions of a suitable volume (e.g., 0.5 mL).[4]
-
-
Identification of Protein-Containing Fractions:
-
Monitor the fractions for the presence of protein. This can be done by measuring the absorbance at 280 nm.
-
The fractions containing the labeled protein will also be visibly colored.
-
-
Pooling and Storage:
Data Presentation
Table 1: Typical Parameters for this compound Labeling and Purification
| Parameter | Typical Value/Range | Notes |
| Labeling Reaction | ||
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the labeling reaction over NHS ester hydrolysis.[13] |
| Reaction Buffer pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[13] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | This ratio can be adjusted to control the degree of labeling.[][2] |
| Reaction Time | 1 hour at room temperature or 2 hours at 4°C | Longer incubation at lower temperatures can reduce hydrolysis.[2][13] |
| Purification | ||
| SEC Resin | Sephadex G-25 or equivalent | Suitable for desalting and separating small molecules from proteins.[6][14] |
| Elution Buffer | PBS, pH 7.4 or other suitable buffer | Should be compatible with the protein and downstream applications. |
| Analysis | ||
| Degree of Labeling (DOL) | 2 - 8 | The optimal DOL depends on the specific application. |
Characterization of Labeled Protein
After purification, it is important to characterize the labeled protein to determine the concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.
Calculation of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of Rhodamine B (~555 nm, Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where:
-
εdye is the molar extinction coefficient of Rhodamine B at its Amax.
-
-
Troubleshooting
Table 2: Troubleshooting Guide for Purification of Rhodamine B Labeled Proteins
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect buffer pH.[] | Ensure the reaction buffer pH is between 7.2 and 8.5.[13] |
| Presence of primary amines in the buffer (e.g., Tris).[2] | Perform buffer exchange into an amine-free buffer before labeling.[2] | |
| Hydrolysis of the NHS ester.[2] | Use anhydrous DMSO/DMF and prepare the dye solution immediately before use.[2] Perform the reaction at a lower temperature (4°C).[13] | |
| Protein Precipitation | High molar excess of the dye.[2][3] | Reduce the dye-to-protein molar ratio. |
| High pH in combination with a high dye concentration.[3] | Use a buffer with a pH closer to 7.5 for the initial labeling. | |
| High Background Fluorescence | Incomplete removal of free dye. | Ensure the size-exclusion column is adequately sized for the sample volume. Collect smaller fractions to improve separation. |
| Non-specific binding of the dye.[] | Optimize the dye-to-protein ratio to avoid using excessive amounts of dye.[] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Logic of size-exclusion chromatography for purification.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. Protein Purification Size Exclusion Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Structural Biochemistry/Proteins/Purification/Gel-Filtration chromatography - Wikibooks, open books for an open world [en.wikibooks.org]
- 12. youdobio.com [youdobio.com]
- 13. benchchem.com [benchchem.com]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
Troubleshooting & Optimization
troubleshooting low labeling efficiency with Rhodamine B NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Rhodamine B N-hydroxysuccinimide (NHS) ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the labeling process in a question-and-answer format.
Q1: Why is my labeling efficiency with Rhodamine B NHS ester unexpectedly low?
Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can arise from several factors. A systematic evaluation of your experimental parameters is crucial to identify the root cause. The most common culprits are suboptimal reaction conditions, inappropriate buffer composition, and degradation of the this compound.
Q2: How do the reaction conditions affect labeling efficiency?
The reaction between an NHS ester and a primary amine is highly sensitive to pH, temperature, and reactant concentrations.
-
pH: The optimal pH range for the reaction is typically 7.0-9.0.[1][2][3][4] At a pH below 7, the primary amines on the protein are protonated and less available for reaction.[5] Conversely, at a pH above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][2][4]
-
Temperature and Incubation Time: Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight.[2][5] Lower temperatures can help minimize the competing hydrolysis reaction but may require a longer incubation time to achieve sufficient labeling.[5]
-
Concentration: Low protein concentrations can lead to reduced labeling efficiency as the competing hydrolysis reaction becomes more prominent.[2] It is recommended to use a protein concentration of at least 2 mg/mL.[5]
Q3: Which buffers are recommended for the labeling reaction, and which should be avoided?
The choice of buffer is critical for a successful labeling reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer are commonly used and recommended for NHS ester labeling reactions.[2][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2][5]
Q4: How should I handle and store my this compound to ensure its activity?
This compound is sensitive to moisture.[2] Improper storage and handling can lead to hydrolysis, rendering the dye inactive.
-
Storage: Store the lyophilized this compound at -20°C, protected from light.[6]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[2] Stock solutions should be prepared in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] Do not store the dye in solution for extended periods.[2]
Q5: What is the optimal dye-to-protein molar ratio for labeling?
An insufficient amount of this compound will result in a low DOL. Conversely, an excessive amount of dye can lead to protein precipitation or fluorescence quenching. A 10- to 15-fold molar excess of the dye over the protein is a good starting point for optimization.[2]
Q6: My protein precipitates after the labeling reaction. What can I do?
Protein precipitation post-labeling can occur due to several factors:
-
High Dye-to-Protein Ratio: Using a very high molar excess of the dye can lead to over-labeling, which can alter the protein's solubility and cause it to precipitate.[4] Try reducing the molar ratio of the dye.
-
Hydrophobic Nature of the Dye: Rhodamine B is relatively hydrophobic. Attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.
-
Organic Solvent: Ensure the final concentration of the organic solvent (DMSO or DMF) used to dissolve the dye is low in the final reaction mixture (typically less than 10%).
Q7: How can I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL can be determined spectrophotometrically after removing the unreacted dye.
You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Rhodamine B (~555 nm). The following formula can be used to calculate the DOL:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))
Where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A₅₅₅ is the absorbance of the labeled protein at 555 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Rhodamine, this is approximately 0.34).[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Rhodamine B at 555 nm (approximately 80,000 M⁻¹cm⁻¹).[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the optimization of your labeling reaction.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1-2 hours |
| 8.5 | 4 | ~30-60 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 4 | <10 minutes |
Data compiled from multiple sources indicating the general trend of NHS ester hydrolysis.[1][3][7]
Table 2: Recommended Reaction Parameters for this compound Labeling
This table provides a starting point for optimizing your labeling protocol.
| Parameter | Recommended Condition |
| pH | 7.0 - 9.0 (Optimal: 8.0 - 8.5) |
| Temperature | Room Temperature (20-25°C) or 4°C |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight (12-16 hours) at 4°C |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), Borate, Carbonate/Bicarbonate |
| Incompatible Buffers | Tris, Glycine, or any other primary amine-containing buffer |
| Dye:Protein Molar Ratio | 10:1 to 15:1 (starting point for optimization) |
| Protein Concentration | ≥ 2 mg/mL |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.
-
If the protein buffer contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Add the calculated volume of the dye solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, protected from light.[2]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, dialysis, or gel filtration.[2]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and ~555 nm.
-
Calculate the DOL using the formulas provided in the FAQ section.
-
-
Storage:
Visualizations
The following diagrams illustrate key aspects of the this compound labeling process.
Caption: A typical experimental workflow for protein labeling with this compound.
Caption: The chemical reaction between this compound and a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. help.lumiprobe.com [help.lumiprobe.com]
how to reduce non-specific binding of Rhodamine B NHS ester
Welcome to the technical support center for Rhodamine B NHS ester applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: The most common cause of non-specific binding and high background fluorescence is the presence of unbound, hydrolyzed, or excess this compound in the final sample.[1][2] Inadequate purification after the labeling reaction is a major contributor to this issue.[2] Other factors include impurities in the dye reagent, non-specific adhesion of the fluorescent probe to surfaces or other biomolecules, and autofluorescence from the biological sample itself.[1]
Q2: How does pH affect the labeling reaction and non-specific binding?
A2: The pH of the reaction buffer is critical. NHS esters react efficiently with primary amines (like the side chain of lysine (B10760008) residues) at a pH between 7 and 9.[3][4] An optimal pH range is often cited as 8.3-8.5.[2][5]
-
Low pH (below 7): Primary amines are protonated (-NH3+), making them poor nucleophiles and reducing labeling efficiency.[6][7]
-
High pH (above 9): The rate of hydrolysis of the NHS ester increases significantly.[2][3][4] This competing reaction creates a non-reactive, hydrolyzed dye that can bind non-specifically and must be removed.[2] High pH can also lead to precipitation of the antibody or dye.[3][4]
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][3][6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES are all suitable choices.[3][4][6]
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine (B1666218) will interfere with the labeling reaction.[2][3][6] If your protein is in such a buffer, it must be exchanged into a suitable labeling buffer via dialysis or a desalting column before starting the conjugation.[6][8]
Q4: What is the purpose of "quenching" the labeling reaction?
A4: Quenching is the process of stopping the labeling reaction by adding a small molecule with a primary amine. This scavenges any remaining unreacted NHS ester.[2][6] Common quenching agents include Tris, glycine, or ethanolamine.[6][9] This step is important to prevent the dye from labeling other molecules in downstream applications.
Q5: How can I remove the unbound this compound after labeling?
A5: Post-labeling purification is a critical step to minimize non-specific binding.[2][3] Several methods can be used to separate the labeled protein from the smaller, unbound dye molecules:
-
Gel Filtration/Desalting Columns: Spin columns or gravity-flow columns are a rapid and effective method for removing excess dye.[2][3][4]
-
Dialysis: Dialyzing the sample against a suitable buffer with a molecular-weight cutoff of ≥10K is another common method.[3][10]
-
Chromatography: Techniques like HPLC can also be used for purification.[2]
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Presence of excess, unreacted, or hydrolyzed dye. | Improve post-labeling purification using gel filtration, dialysis, or chromatography.[2][3] Ensure sufficient washing steps in your experimental protocol.[1] |
| Non-specific adherence of the probe to surfaces or biomolecules. | Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to prevent non-specific probe adherence.[1] | |
| Sample autofluorescence. | Image an unlabeled control sample to assess the level of autofluorescence. If high, consider using a dye with a different excitation/emission spectrum.[1] | |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.2 and 8.5.[6][7] An optimal starting point is often pH 8.3.[2] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS before labeling.[3][6] | |
| Hydrolyzed NHS ester reagent. | This compound is moisture-sensitive.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Prepare the dye solution immediately before use and do not store it in aqueous solutions.[3][6][10] | |
| Low protein concentration. | The acylation reaction is favored in concentrated protein solutions (1-10 mg/mL).[3][6] Dilute protein solutions may require a higher molar excess of the dye.[6] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the this compound or decrease the reaction time.[6] |
| High pH combined with a high molar excess of the dye. | Use a lower pH (closer to 7.2) for the initial reaction, especially when using a high molar excess of the dye.[3][4] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general workflow for conjugating this compound to a protein, such as an antibody.
A. Materials
-
Protein to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][6]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]
B. Procedure
-
Prepare the Protein Solution: Ensure your protein is in the appropriate Reaction Buffer at a concentration of 1-10 mg/mL.[6] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[3][6]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[2][3] This ratio may need to be optimized for your specific application.
-
Add the calculated amount of the NHS ester solution to your protein solution.
-
Incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[3]
-
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[6]
-
Purify the Conjugate: Immediately remove the unreacted dye using a desalting column, dialysis, or another suitable purification method.[2][3][6] This step is critical for minimizing non-specific binding.
Protocol 2: Post-Labeling Purification using a Desalting Spin Column
This protocol describes the rapid removal of excess dye from the labeled protein.
A. Materials
-
Labeled protein solution (from Protocol 1)
-
Desalting spin column
-
Storage buffer (e.g., PBS)
-
Microcentrifuge and collection tubes
B. Procedure
-
Equilibrate the Column: Equilibrate the desalting spin column with your desired storage buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage solution.[2][4]
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.[2]
-
Elute the Conjugate: Centrifuge the column to elute the larger, labeled protein, which will pass through the column first.[2] The smaller, unbound dye molecules will be retained in the resin.
-
Store the Labeled Protein: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C.[3][4]
Visual Guides
This compound Reaction Pathway
Caption: Chemical pathways of this compound reaction.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Photobleaching of Rhodamine B NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Rhodamine B NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my Rhodamine B conjugates?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your Rhodamine B conjugate, upon exposure to light.[1][2] This leads to a gradual fading of the fluorescent signal during imaging, which can significantly reduce the signal-to-noise ratio, making it difficult to detect and quantify your target.[1] For quantitative studies, photobleaching can introduce substantial errors in your data.[1]
Q2: What are the primary causes of Rhodamine B photobleaching?
A2: The main drivers of photobleaching for Rhodamine B are high-intensity excitation light and prolonged exposure times.[1] The presence of molecular oxygen can also significantly accelerate this process by reacting with the excited fluorophore to produce reactive oxygen species (ROS), which then destroy the fluorescent properties of the Rhodamine B molecule.[1]
Q3: How does the conjugation process itself affect the photostability of Rhodamine B?
A3: The degree of labeling (DOL), which is the number of dye molecules per protein, can impact photostability. High labeling densities can lead to self-quenching, where adjacent Rhodamine B molecules interact and reduce the overall fluorescence emission.[2][3] It is crucial to optimize the DOL to achieve a balance between signal brightness and photostability.[2] Additionally, the local chemical microenvironment surrounding the conjugated dye on the protein can influence its stability.[1][4]
Q4: Are some Rhodamine derivatives inherently more photostable than others?
A4: Yes, the molecular structure of the rhodamine dye influences its photostability. For instance, some structural modifications can enhance photostability.[1] While you may not be able to change the Rhodamine B in your current NHS ester conjugate, being aware of these differences is helpful for selecting probes in future experiments.[1] For example, Si-rhodamine (SiR) dyes often exhibit enhanced resistance to photodegradation.[]
Q5: What are antifade reagents and how do they work?
A5: Antifade reagents are components of mounting media that are crucial for preserving the fluorescent signal in fixed cell imaging.[1][2] They work by scavenging free radicals and reactive oxygen species that are generated during fluorescence excitation, thereby reducing the rate of photobleaching.[1][2]
Troubleshooting Guide
Problem: My fluorescent signal is fading very quickly during imaging.
| Possible Cause | Suggested Solution |
| Excessive Excitation Light | Reduce the intensity of your excitation light source (laser or lamp) to the lowest level that provides a usable signal. Use neutral density filters to attenuate the light if necessary.[2] |
| Prolonged Exposure Time | Minimize the camera exposure time to the shortest duration required for adequate signal detection. Use a shutter to block the light path when not actively acquiring images.[2] |
| Absence of Antifade Reagent | For fixed samples, always use a high-quality antifade mounting medium. For live-cell imaging, consider specialized imaging media containing oxygen scavengers.[1] |
| High Oxygen Concentration | The presence of molecular oxygen accelerates photobleaching.[1] For in vitro assays, consider using an oxygen scavenging system in your imaging buffer. |
| Suboptimal Imaging System Setup | Ensure your microscope's filter sets are optimized for Rhodamine B (Excitation max ~550 nm, Emission max ~575 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.[2] |
Problem: My signal is dim even before significant photobleaching occurs.
| Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | The conjugation reaction may have been inefficient, resulting in too few dye molecules per protein. Optimize your conjugation protocol by adjusting the dye-to-protein molar ratio.[] |
| High Degree of Labeling (DOL) leading to Self-Quenching | Too many dye molecules in close proximity can cause fluorescence quenching.[3] Perform a titration to determine the optimal DOL for your specific conjugate. A lower DOL may paradoxically result in a brighter signal.[2] |
| Incorrect Buffer pH for Conjugation | NHS ester reactions are most efficient at a slightly basic pH (typically 7-9).[6] Using a buffer outside this range can lead to poor labeling efficiency. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris or glycine) will compete with your protein for reaction with the NHS ester, reducing conjugation efficiency. Use an amine-free buffer like PBS or borate (B1201080) buffer for the reaction. |
Quantitative Data on Photostability
Table 1: Photobleaching Lifetimes of Rhodamine B Dealkylation Species
This table shows the characteristic photobleaching lifetimes of different dealkylation states of Rhodamine B, indicating that molecular structure impacts photostability.
| Rhodamine B Species | Photobleaching Lifetime (s) |
| RhB-1 (Rhodamine B) | 37.8 ± 2.4 |
| RhB-2 (Single dealkylation) | 73.6 ± 2.8 |
| RhB-3 (Double dealkylation) | 27.4 ± 1.6 |
| Data from a study on Rhodamine B derivatives in T50 buffer (pH 8.0) under 532 nm excitation.[7] |
Table 2: Effect of Antifade Reagent on Tetramethylrhodamine Photostability
This table demonstrates the significant improvement in photostability when using an antifade mounting medium.
| Mounting Medium | Fluorophore | Half-life (s) |
| 90% glycerol (B35011) in PBS (pH 8.5) | Tetramethylrhodamine | 7 |
| Vectashield | Tetramethylrhodamine | 330 |
| Data from a comparative study of antifading agents for fluorescence microscopy.[8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Rhodamine B).
-
Storage: Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or storing at -20°C.
Protocol 2: Assessing the Photostability of a Rhodamine B Conjugate
Materials:
-
Your Rhodamine B-labeled sample (e.g., stained cells on a slide)
-
Fluorescence microscope with time-lapse imaging capability
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment, including mounting with an antifade reagent if applicable.
-
Image Acquisition:
-
Locate a region of interest (ROI) with representative fluorescence.
-
Set your imaging parameters (excitation intensity, exposure time, etc.) to the same settings you would use for your actual experiment. Keep these settings constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. For example, take one image every 10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select an ROI within a fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each time point (each image in the series).
-
Correct for background fluorescence by measuring the intensity of a region without any labeled structures and subtracting this value from your ROI intensity at each time point.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
To quantify photostability, you can fit the data to a single exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial intensity).[9]
-
Visualizations
Caption: Photobleaching pathway of Rhodamine B.
Caption: Troubleshooting workflow for Rhodamine B photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 6. lifetein.com [lifetein.com]
- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing pH for Rhodamine B NHS Ester Labeling
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pH of Rhodamine B N-hydroxysuccinimidyl (NHS) ester labeling reactions. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Rhodamine B NHS ester labeling reaction?
The optimal pH for reacting NHS esters with primary amines on biomolecules is between 7.2 and 8.5.[1][2][3] Many protocols consider a pH of 8.3-8.5 to be ideal for achieving a high labeling efficiency.[3][4][5]
Q2: Why is pH so critical for this reaction?
The reaction pH is a critical parameter because it directly influences two competing processes:
-
Amine Reactivity: The reaction targets primary amines (like the side chain of lysine (B10760008) or the N-terminus of a protein), which act as nucleophiles. For the reaction to occur, these amines must be in their deprotonated, reactive state (-NH2). At a pH below their pKa, they are predominantly protonated (-NH3+) and non-reactive.[1][6] Increasing the pH deprotonates the amines, making them available for conjugation.[6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive.[6] The rate of this competing hydrolysis reaction increases significantly with rising pH.[1][2][7][8]
Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of NHS ester hydrolysis.
Q3: What happens if the reaction pH is too low or too high?
-
Too Low (pH < 7.0): The concentration of reactive, deprotonated primary amines is too low, leading to a very slow reaction rate and poor labeling efficiency.[1][3]
-
Too High (pH > 8.5-9.0): The hydrolysis of the this compound becomes the dominant reaction.[1][4][7] This rapid degradation of the labeling reagent significantly reduces the amount available to react with the target molecule, resulting in a low yield of the desired conjugate.[4][6] Additionally, very high pH in combination with a high molar excess of the dye can sometimes cause the protein or dye to precipitate.[7][9]
Q4: Which buffers are recommended for the labeling reaction?
Amine-free buffers are essential for successful labeling. Recommended buffers within the optimal pH range of 7.2 to 8.5 include:
-
Phosphate-buffered saline (PBS), typically at pH 7.2-7.4.[1][7] Note that reactions in PBS may be slower and require longer incubation times.[3][10]
-
Sodium bicarbonate buffer (e.g., 0.1 M), pH 8.3-8.5.[1][4][5][10]
Q5: Are there any buffers I must avoid?
Yes. You must avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the this compound.[1][3][7] The most common examples to avoid are:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers can, however, be used effectively to quench or stop the reaction once the desired incubation time has been reached.[2][3]
Q6: My labeling efficiency is low. How can I troubleshoot it based on pH?
If you suspect pH is the cause of low labeling efficiency, follow these steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal 7.2-8.5 range.[1]
-
Check Buffer Composition: Ensure that no amine-containing buffers (like Tris or glycine) were used to prepare or store your biomolecule. If they were, perform a buffer exchange into a recommended buffer (e.g., PBS) using dialysis or a desalting column before starting the labeling reaction.[1]
-
Monitor pH During Reaction: For large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly acidify the mixture over time.[4] Consider using a more concentrated buffer to maintain a stable pH throughout the incubation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for planning your labeling experiment.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Value/Condition | Notes |
| pH Range | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[1][3][4] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, PBS, Borate, HEPES | Must be free of primary amines.[1][2][3][7] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[1][7] |
| Molar Excess of Dye | 10- to 15-fold | This can be optimized for the specific protein and desired degree of labeling.[7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can minimize hydrolysis but may require longer incubation.[1][2] |
| Incubation Time | 0.5 - 4 hours (Room Temp) or Overnight (4°C) | Dependent on pH and temperature.[1][2] |
Table 2: Effect of pH on the Stability of NHS Esters
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4 - 5 hours | [2][8] |
| 8.6 | 4°C | 10 minutes | [2][8] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a starting point for labeling a protein with this compound. Optimization may be required.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Desalting column or dialysis equipment for purification.[1][7]
Procedure:
-
Prepare the Protein: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free reaction buffer like 0.1 M sodium bicarbonate, pH 8.3.[1][4][7]
-
Prepare the Dye: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7] Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4][7]
-
Initiate the Reaction: Add the calculated molar excess of the dissolved this compound to the protein solution. Mix thoroughly by gentle vortexing or pipetting.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1][2] Protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction, add a small amount of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to react with any remaining NHS ester.[3]
-
Purify the Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][7]
Protocol 2: pH Optimization Experiment
To determine the ideal pH for your specific biomolecule, perform the labeling reaction in parallel at several different pH values.
Procedure:
-
Prepare Buffers: Prepare several batches of your chosen amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate) at different pH points within the 7.2 to 8.5 range (e.g., pH 7.5, 8.0, 8.5).
-
Set up Reactions: Prepare identical protein solutions in each of the different pH buffers.
-
Labeling: Add the same molar excess of freshly prepared this compound solution to each reaction tube.
-
Incubate: Incubate all reactions under identical conditions (time and temperature).
-
Purify: Purify each conjugate using the same method to ensure consistency.
-
Analyze: Determine the Degree of Labeling (DOL) for each conjugate using spectrophotometry (measuring absorbance at ~280 nm for the protein and ~552 nm for Rhodamine B).[1] The pH that yields the highest DOL without causing protein precipitation or degradation is the optimal pH for your system.
Visual Guides
Caption: The desired aminolysis reaction competes with pH-dependent hydrolysis.
Caption: Step-by-step workflow for identifying the optimal reaction pH.
Caption: A logical guide to troubleshooting poor labeling results.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Effect of Buffer Composition on Rhodamine B NHS Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the critical role of buffer composition in Rhodamine B N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Rhodamine B NHS ester conjugation and why is it so critical?
The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for the highest efficiency.[1][][3] This parameter is critical because it represents a compromise between two competing reactions: the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).[4]
-
Below pH 7.2: Primary amines on the target molecule (e.g., the ε-amino group of lysine) are predominantly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant drop in conjugation efficiency.[1][4][5]
-
Above pH 8.5: The rate of hydrolysis of the this compound increases dramatically.[4][6] The ester reacts with water and is inactivated, reducing the amount of reagent available to label the target molecule and lowering the overall yield of the conjugate.[7][8]
Q2: Which buffers are compatible with NHS ester reactions, and which must be avoided?
The choice of buffer is crucial for a successful conjugation. Buffers must be free of primary amines, which would otherwise compete with the target molecule for reaction with the NHS ester.[1][5][9][10]
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for NHS ester reactions.[3][6][11]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will directly compete with the target, significantly reducing conjugation efficiency.[3][5][12]
Q3: My target molecule is in an incompatible buffer (e.g., Tris). What should I do?
If your molecule is in a buffer containing primary amines, a buffer exchange is necessary before starting the conjugation.[3][9] This can be achieved through standard laboratory techniques such as:
The goal is to replace the amine-containing buffer with a compatible one, such as PBS (pH 7.2-7.5) or sodium bicarbonate buffer (pH 8.3).[1][3]
Q4: How should I dissolve and handle the this compound reagent?
This compound is sensitive to moisture and has low solubility in aqueous solutions.[1][11][14]
-
Storage: Store the reagent desiccated at -20°C.[3] Before opening a vial, it must be allowed to equilibrate completely to room temperature to prevent moisture from the air condensing onto the reagent.[3][11]
-
Dissolving: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, and amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][15] Prepare fresh solutions for each experiment and do not create aqueous stock solutions for storage, as the NHS ester will readily hydrolyze.[9][11]
-
DMF Quality: If using DMF, ensure it is high-quality and free of a "fishy" odor, which indicates degradation to dimethylamine, a primary amine that will react with the NHS ester.[1][7][16]
Q5: What is the primary side reaction, and how does the buffer affect it?
The primary competing side reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[4][6][11] The rate of this hydrolysis is highly dependent on the buffer's pH. As the pH increases, the rate of hydrolysis accelerates significantly.[6][17][18] While a more basic pH (e.g., 8.5) increases the reactivity of the target amine, it also shortens the half-life of the NHS ester in the aqueous buffer. Therefore, the reaction must be timed and optimized to favor aminolysis over hydrolysis.
Data Presentation
Table 1: Buffer Selection Guide for NHS Ester Conjugation
| Buffer Type | Recommendation | Rationale |
| Phosphate (PBS) | Highly Recommended | Amine-free and maintains physiological pH (typically 7.2-7.4).[3][6] |
| Bicarbonate/Carbonate | Highly Recommended | Amine-free and effective for maintaining the optimal slightly basic pH (8.0-8.5).[1][3][6] |
| HEPES | Recommended | A non-amine zwitterionic buffer suitable for reactions in the 7.2-8.2 pH range.[3][6] |
| Borate | Recommended | Amine-free and can be used to maintain a stable pH between 8.0 and 9.0.[3][6][19] |
| Tris (TBS) | AVOID | Contains primary amines that will compete with the target molecule for the NHS ester.[3][5][9] |
| Glycine | AVOID | Contains a primary amine and will quench the reaction.[3][9][20] |
Table 2: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution
This table illustrates the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6][17][18] |
| 8.0 | 4 | ~1 hour (estimated) |
| 8.6 | 4 | 10 minutes[6][17][18] |
| 9.0 | Room Temp | Minutes[21] |
Visualizations
Reaction Pathways
Caption: Competing reaction pathways for NHS esters.
Experimental Workflow
Caption: General experimental workflow for conjugation.
Troubleshooting Guide
Problem: I see little to no fluorescence on my protein after the reaction.
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | The reaction is highly pH-dependent.[4][5] Verify that the final reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[3] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.[1][6] |
| Incompatible Buffer Used | The presence of primary amines (e.g., from Tris or glycine) in your buffer will consume the NHS ester, preventing it from labeling your protein.[3][5] If your protein was stored in such a buffer, perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before conjugation.[9] |
| Hydrolyzed NHS Ester Reagent | NHS esters are moisture-sensitive.[11] If the reagent was stored improperly or exposed to moisture, it may have hydrolyzed and become inactive.[3][21] Use a fresh vial of reagent, ensure it is warmed to room temperature before opening, and dissolve it in anhydrous DMSO or DMF immediately before use.[3][9] |
| Low Protein Concentration | The competing hydrolysis reaction is more pronounced in dilute protein solutions.[11][17] If possible, increase the protein concentration to 1-10 mg/mL to favor the desired labeling reaction.[1] |
Problem: My protein precipitated during or after the conjugation.
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of Dye | Rhodamine B is relatively hydrophobic. Using a very high molar excess can lead to the formation of overly-labeled, insoluble protein conjugates.[11] Perform a titration with varying molar ratios of the NHS ester (e.g., 5:1, 10:1, 20:1 dye:protein) to find the optimal ratio for your specific protein.[15] |
| Organic Solvent Concentration | While DMSO or DMF is needed to dissolve the NHS ester, the final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturing the protein.[15] |
| Incorrect Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your specific protein's stability. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization, particularly of the molar ratio of dye to protein, is recommended for each specific application.[15]
1. Materials and Reagents
-
Protein of interest in an amine-free buffer.
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[1][8]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.[5]
-
Purification system (e.g., desalting column for gel filtration or dialysis cassette).[1][3]
2. Procedure
-
Prepare the Protein Solution:
-
Prepare NHS Ester Solution:
-
Calculate Molar Excess:
-
Conjugation Reaction:
-
Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[1]
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[1][16] Reactions at 4°C can help minimize hydrolysis but may require longer incubation times.[5]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Remove the unreacted Rhodamine B and the NHS byproduct from the labeled protein.[3]
-
For macromolecules, gel filtration (using a desalting column) is the most common and effective method.[1][16] Dialysis is another alternative.
-
Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, always protected from light.[][23]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. blog.truegeometry.com [blog.truegeometry.com]
- 23. assets.fishersci.com [assets.fishersci.com]
dealing with precipitation of Rhodamine B NHS ester during labeling
This guide provides troubleshooting solutions for common issues encountered during the fluorescent labeling of biomolecules with Rhodamine B N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: Why did my Rhodamine B NHS ester precipitate when I added it to my aqueous reaction buffer?
A1: Precipitation of this compound upon addition to an aqueous buffer is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Rhodamine B is hydrophobic, and its NHS ester derivative can have limited solubility in purely aqueous solutions.[1]
-
High Dye Concentration: Preparing a stock solution that is too concentrated or adding a large molar excess of the dye to the reaction can exceed its solubility limit, causing it to precipitate.[1][2]
-
Solvent Incompatibility: The organic solvent used to dissolve the dye (e.g., DMSO or DMF) must be miscible with the aqueous buffer. If the percentage of organic solvent is too high upon addition, it can cause the dye to crash out of solution.
-
pH-Dependent Solubility: The solubility of rhodamine dyes can be influenced by the pH of the solution.[1]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous buffers, which competes with the labeling reaction.[2][3] The hydrolyzed carboxylic acid form of the dye may have different solubility characteristics.
Q2: What is the best solvent for dissolving this compound?
A2: Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are the recommended solvents for preparing stock solutions of this compound.[2][4] It is crucial to use high-quality, anhydrous solvents, as moisture can hydrolyze the NHS ester, rendering it inactive.[2] DMF should be free of dimethylamine, which can react with the NHS ester.[5]
Q3: How does pH affect the labeling reaction and the stability of the dye?
A3: The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient at a pH between 7 and 9.[2]
-
Below pH 7: The primary amines on the protein are protonated, making them poor nucleophiles and reducing the reaction efficiency.[5]
-
Above pH 9: The rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces the overall yield.[2][3][6] A pH range of 8.3 to 8.5 is often considered optimal.[5] While Rhodamine B's fluorescence is generally stable between pH 4-9, strongly alkaline conditions (pH > 10) can cause structural changes that quench its fluorescence.[7]
Q4: Can I store my dissolved this compound stock solution?
A4: It is strongly recommended to prepare the dye stock solution immediately before use.[2] The NHS ester moiety is sensitive to moisture and will readily hydrolyze, losing its reactivity. If storage is necessary, use an anhydrous solvent and store in a tightly sealed container at -20°C or -80°C for a short period (e.g., up to one month), protected from light.[5][8] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
Q5: What should I do if I observe precipitation during the labeling reaction?
A5: If precipitation occurs during the reaction, it could be the dye, the protein, or both.
-
Dye Precipitation: This may occur if too high a molar excess of the dye is used, especially in borate (B1201080) or carbonate buffers at higher pH (8.5-9.0).[2] Consider reducing the dye-to-protein ratio.
-
Protein Aggregation: Over-modification of the protein can alter its surface charge and hydrophobicity, leading to aggregation and precipitation.[9]
-
Resolution: If precipitation is observed, you can try to remove the precipitate by centrifuging the reaction mixture and proceeding with the supernatant. However, this will affect the final concentration and labeling efficiency. For future experiments, optimizing the reaction conditions as outlined in the troubleshooting guide is the best approach.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions for this compound labeling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dye Precipitation in Stock Solution | Concentration is too high: The solubility limit in DMSO or DMF has been exceeded.[1] | Try diluting the stock solution with fresh, anhydrous solvent. For future preparations, make a less concentrated stock solution (e.g., 1-10 mg/mL).[2][4] |
| Moisture in solvent: DMSO is hygroscopic and absorbed water can hydrolyze the NHS ester and reduce dye solubility.[1] | Use fresh, high-quality anhydrous DMSO or DMF for preparing stock solutions.[1] | |
| Precipitation Upon Addition to Buffer | "Salting-out" effect: High ionic strength of the buffer can reduce the solubility of the hydrophobic dye.[1] | Add the dye stock solution slowly to the reaction buffer while gently vortexing to ensure rapid mixing. Consider using a buffer with a lower salt concentration if compatible with your protein. |
| Local high concentration: Inadequate mixing upon addition of the dye stock solution. | Add the dye dropwise while gently stirring or vortexing the protein solution. | |
| Solvent shock: The percentage of organic solvent is too high, causing the dye to precipitate. | Ensure the volume of the added dye stock solution is a small fraction of the total reaction volume (typically ≤10%).[5] | |
| Low Labeling Efficiency | Hydrolysis of NHS ester: The dye was exposed to moisture, or the reaction pH is too high, favoring hydrolysis.[2][3] | Prepare fresh dye stock solution immediately before use.[2] Optimize the reaction pH to be within the 7.2-8.5 range.[5][6] |
| Inactive protein/biomolecule: Primary amine groups are not available or are sterically hindered. | Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine).[2] Consider using spacers like aminohexanoic acid (Ahx) to reduce steric hindrance.[7] | |
| Incorrect buffer composition: Buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the dye.[2] | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[2][6] | |
| Protein Precipitation During Reaction | Over-modification: A high dye-to-protein molar ratio can lead to excessive labeling, altering protein charge and causing aggregation.[9] | Perform a titration to determine the optimal dye-to-protein molar ratio. Start with a lower ratio (e.g., 5:1 to 10:1) and increase if necessary.[2][4][] |
| Incorrect pH or buffer: The reaction conditions may be destabilizing for your specific protein. | Ensure the chosen buffer and pH are suitable for your protein's stability. | |
| High concentration of organic solvent: The amount of DMSO or DMF added from the dye stock is destabilizing the protein. | Keep the final concentration of the organic solvent in the reaction mixture low (ideally <10%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Add the appropriate volume of high-quality, anhydrous DMSO or DMF to the vial to create a stock solution of 1-10 mg/mL.[2][4]
-
Vortex thoroughly until the dye is completely dissolved.
-
This solution should be prepared fresh immediately before use and protected from light.[2] Any unused reconstituted reagent should be discarded.[2]
Protocol 2: Standard Protein Labeling with this compound
-
Prepare the Protein:
-
Dissolve the protein in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5).[5]
-
Ensure the protein solution does not contain any primary amine contaminants like Tris or glycine.[2] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The optimal protein concentration is typically between 1-10 mg/mL.[5]
-
-
Calculate Reagent Volumes:
-
Determine the amount of this compound needed to achieve the desired molar excess. A starting point of a 10- to 15-fold molar excess of dye to protein is often recommended.[2]
-
-
Labeling Reaction:
-
Add the calculated volume of the freshly prepared this compound stock solution to the protein solution. Add the dye dropwise while gently stirring or vortexing to ensure efficient mixing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2]
-
-
Quench Reaction (Optional):
-
Purify the Conjugate:
-
Remove the unreacted dye and reaction byproducts (N-hydroxysuccinimide) from the labeled protein.
-
Common purification methods include gel filtration (e.g., desalting spin columns), dialysis, or HPLC.[2][4] Complete removal of free dye is crucial for accurate determination of the degree of labeling.[2]
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4] Adding a preservative like sodium azide (B81097) (0.1% final concentration) can prevent microbial growth.[2]
-
Visualizations
Chemical Labeling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. youdobio.com [youdobio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lifetein.com [lifetein.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Researcher's Guide to Determining the Degree of Labeling for Rhodamine B NHS Ester
For researchers, scientists, and professionals in drug development, the precise conjugation of fluorescent dyes to proteins is a critical step for a multitude of applications, from immunoassays to cellular imaging. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule, is a crucial quality control parameter that ensures experimental reproducibility and accuracy.[1][2][3][4] This guide provides a comprehensive comparison of methods to determine the DOL of proteins labeled with Rhodamine B N-hydroxysuccinimide (NHS) ester, offering detailed protocols, data comparisons, and insights into alternative approaches.
Primary Method: UV-Vis Spectrophotometry
The most common and accessible method for determining the DOL is UV-Vis spectrophotometry. This technique relies on the Beer-Lambert law to calculate the concentrations of both the protein and the conjugated dye in a purified sample by measuring absorbance at specific wavelengths.[1][5]
The protein concentration is typically measured at 280 nm (A280), where aromatic amino acids like tryptophan and tyrosine absorb light.[6][7][8] The Rhodamine B dye concentration is measured at its maximum absorbance wavelength (λmax), which is approximately 552-555 nm.[][10] A critical consideration is that the dye also absorbs light at 280 nm. Therefore, a correction factor (CF) is required to adjust the A280 reading to obtain an accurate protein concentration.[1][3][11]
Experimental Workflow: Spectrophotometric DOL Determination
The following diagram illustrates the typical workflow for determining the DOL using a spectrophotometer.
Caption: Workflow for DOL determination via UV-Vis spectrophotometry.
Detailed Experimental Protocol
Objective: To determine the Degree of Labeling (DOL) of a Rhodamine B-labeled protein.
Materials:
-
Rhodamine B-labeled protein, purified from unreacted dye.
-
Spectrophotometer (UV-Vis capable).
-
Quartz cuvettes (1 cm pathlength).[5]
-
Appropriate buffer (e.g., PBS, pH 7.2) for dilution.
Procedure:
-
Purify the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This can be achieved through dialysis, gel filtration, or using dye removal columns.[1][4][][10] Inaccurate DOL values will result if free dye is present.
-
Prepare Sample: Dilute a small aliquot of the purified conjugate in a suitable buffer. The final absorbance values at 280 nm and ~555 nm should ideally be less than 2.0 to ensure they are within the linear range of the spectrophotometer.[1] Record the dilution factor used.
-
Zero the Spectrophotometer: Use the same buffer that the conjugate is in to zero the spectrophotometer (i.e., set the baseline or blank) at all wavelengths to be measured.
-
Measure Absorbance: Measure the absorbance of the diluted conjugate solution in a 1 cm pathlength cuvette at two wavelengths:
-
280 nm (A280)
-
~555 nm (Amax for Rhodamine B) [10]
-
-
Calculate the DOL: Use the following equations:
-
Step 1: Calculate the molar concentration of the protein. The protein's absorbance at 280 nm must be corrected for the dye's contribution. Corrected A280 = A280_measured - (Amax * CF) Protein Concentration [M] = (Corrected A280 * Dilution Factor) / ε_protein Where:
-
Amax is the absorbance at ~555 nm.
-
CF is the correction factor (A280/Amax) for the free dye. For Rhodamine B, this is approximately 0.34.[1][10][12]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to each protein. For IgG, it is ~210,000 M⁻¹cm⁻¹.[10][12]
-
-
Step 2: Calculate the molar concentration of the dye. Dye Concentration [M] = (Amax * Dilution Factor) / ε_dye Where:
-
Step 3: Calculate the Degree of Labeling (DOL). DOL = Moles of Dye / Moles of Protein = Dye Concentration [M] / Protein Concentration [M]
-
An ideal DOL is typically between 0.5 and 1.0 for applications like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to avoid affecting protein function.[2] A DOL greater than 1 suggests some protein molecules may be over-labeled, while a DOL below 0.5 indicates under-labeling.[2]
Comparison of DOL Determination Methods
While spectrophotometry is widely used due to its simplicity and accessibility, other methods offer higher precision and more detailed information.
Method Comparison: Logic and Trade-offs
Caption: Comparison of methods for determining the Degree of Labeling.
Quantitative Comparison of Methods
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Absorbance (Beer-Lambert Law) | Chromatographic Separation | Mass-to-Charge Ratio |
| Output | Average DOL for the entire sample | Distribution of DOL (e.g., % unlabeled, DOL=1, DOL=2) | Exact mass of conjugate, precise DOL, site of labeling |
| Precision | Moderate | High | Very High |
| Equipment | Standard Spectrophotometer | HPLC System with UV/Fluorescence Detector | Mass Spectrometer (e.g., ESI-QTOF, MALDI-TOF) |
| Cost | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Sample Purity | Requires highly pure sample (free of unconjugated dye) | Can purify and analyze simultaneously | Tolerant to some impurities, but complex mixtures are challenging |
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can separate the unlabeled protein from protein-dye conjugates.[13][14][15] Furthermore, it can often resolve species with different numbers of dye molecules attached, providing a distribution of the DOL rather than just an average. This offers a more accurate picture of the labeling heterogeneity.
Mass Spectrometry (MS): MS provides the most precise measurement of DOL by directly measuring the mass of the protein-dye conjugate.[16][17][18][19] The mass increase corresponds to the number of dye molecules attached. This method is unambiguous and can also be used to identify the specific amino acid residues (e.g., lysines) that have been labeled, offering the most detailed characterization possible.
Comparison with Alternative Dyes
Rhodamine B is a robust and widely used dye, but other fluorophores are available, each with unique properties.[][20][21] The choice of dye can impact the labeling process and the subsequent application. Alexa Fluor dyes, for instance, are known for their enhanced brightness and photostability compared to traditional dyes like Rhodamine.[22][23]
Data Table: Properties of Common NHS Ester Dyes
| Dye | Approx. λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF at 280 nm) | Key Features |
| Rhodamine B | 555 | ~80,000[10][12] | 0.34[1][10] | Good photostability, pH insensitive, bright. |
| FITC | 494 | ~68,000[1] | 0.30[1] | Widely used, but pH sensitive and less photostable. |
| TRITC | 555 | ~65,000[1] | 0.34[1] | More photostable than FITC. |
| Alexa Fluor 555 | 555 | ~150,000 | 0.08 | Very bright and highly photostable alternative to Rhodamine. |
| Alexa Fluor 594 | 590 | ~73,000 | 0.45 | Red-shifted emission, excellent for multicolor imaging.[22] |
| Texas Red-X | 595 | ~80,000[1] | 0.18[1] | Bright, red-emitting dye. |
Note: Molar extinction coefficients and correction factors can vary slightly depending on the supplier and buffer conditions. Always refer to the manufacturer's data sheet for the specific reagent used.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 6. Protein Concentration Calculator | AAT Bioquest [aatbio.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. microbenotes.com [microbenotes.com]
- 15. High performance liquid chromatography (HPLC) | PPT [slideshare.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Label-free quantification - Wikipedia [en.wikipedia.org]
- 19. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifetein.com [lifetein.com]
- 21. Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.uci.edu [chem.uci.edu]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Rhodamine B NHS Ester and Fluorescein NHS Ester for Protein Labeling
In the realm of molecular biology and drug development, the covalent labeling of proteins with fluorescent probes is an indispensable technique for elucidating protein function, localization, and interactions. Among the myriad of fluorescent dyes available, Rhodamine B and Fluorescein (B123965) derivatives remain popular choices due to their bright fluorescence and well-established chemistries. This guide provides a comprehensive comparison of two commonly used amine-reactive forms, Rhodamine B NHS ester and Fluorescein NHS ester, to aid researchers in selecting the optimal dye for their specific experimental needs.
This comparison will delve into the key photophysical properties, labeling efficiency, and practical considerations for each dye, supported by experimental data and detailed protocols.
Key Performance Indicators at a Glance
A summary of the key photophysical and chemical properties of this compound and Fluorescein NHS ester is presented below, offering a quick reference for their performance characteristics.
| Property | This compound | Fluorescein NHS Ester | Reference |
| Excitation Maximum (λex) | ~552 - 570 nm | ~494 - 495 nm | [1][2][3] |
| Emission Maximum (λem) | ~575 - 590 nm | ~518 - 524 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ (for Rhodamine B) | ~70,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | 0.31 - 0.70 (in ethanol/water) | ~0.92 (in 0.1 M NaOH) | [5][6][7] |
| Photostability | High | Moderate to Low | [1][8][9] |
| pH Sensitivity | Relatively insensitive in the physiological range (pH 4-9) | Highly sensitive; fluorescence decreases in acidic conditions | [1][2][10][11] |
| Molecular Weight | Varies by specific structure | ~473.4 g/mol | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | N-Hydroxysuccinimide (NHS) ester | [1][4] |
| Target Residue | Primary amines (e.g., Lysine (B10760008), N-terminus) | Primary amines (e.g., Lysine, N-terminus) | [1][4] |
In-Depth Comparison
Photophysical Properties
This compound: Characterized by its excitation and emission maxima in the orange-red region of the spectrum (~570 nm and ~590 nm, respectively), Rhodamine B is often favored for its high photostability and relative insensitivity to pH changes within the physiological range.[1][2] This makes it particularly suitable for long-term imaging experiments and for studies in acidic organelles where the fluorescence of other dyes might be quenched.[2] While its quantum yield can be lower than that of fluorescein, its resistance to photobleaching often results in a more robust and stable signal over time.[1][8][9]
Fluorescein NHS Ester: Fluorescein is one of the most widely used fluorophores, exhibiting bright green fluorescence with excitation and emission peaks around 494 nm and 518 nm, respectively.[4] Its high quantum yield contributes to its intense signal, making it an excellent choice for applications where sensitivity is paramount.[7] However, fluorescein's fluorescence is highly dependent on pH, with a significant decrease in intensity in acidic environments, which can be a limitation for certain cellular applications.[10][11] Furthermore, it is more susceptible to photobleaching compared to Rhodamine B.[9]
Labeling Chemistry and Efficiency
Both this compound and Fluorescein NHS ester utilize N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines on proteins, such as the side chain of lysine residues and the N-terminus, to form stable amide bonds.[1][4] This reaction is typically carried out in a buffer with a pH between 7 and 9.[1][4] The efficiency of the labeling reaction can be influenced by several factors, including the concentration of the protein and the dye, the pH of the reaction buffer, and the incubation time.[1][4] Hydrolysis of the NHS ester is a competing reaction that increases with higher pH and in dilute protein solutions.[1][4]
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Fluorescein NHS ester. It is important to note that optimal conditions may vary depending on the specific protein and the desired degree of labeling.
General Protein Labeling Workflow
Caption: A generalized workflow for protein labeling using NHS ester dyes.
Protocol 1: Protein Labeling with this compound
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 50 mM sodium borate, pH 8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL.[1] If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer with a suitable conjugation buffer via dialysis or a desalting column.[1][8]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] The NHS ester moiety is moisture-sensitive and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[1][8]
-
Perform the Labeling Reaction: While gently stirring, add a 10- to 15-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, protected from light.[1]
-
Quench the Reaction (Optional): To stop the labeling reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.[12] Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting spin column, gel filtration column, or by dialysis against an appropriate buffer (e.g., PBS).[1][8]
-
Determine the Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Rhodamine B (~552 nm).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.[8][13]
Protocol 2: Protein Labeling with Fluorescein NHS Ester
Materials:
-
Fluorescein NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5)[4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. A buffer with a pH of 8.3-8.5 is optimal for the reaction.[14] If necessary, perform a buffer exchange to remove any interfering substances.[15]
-
Prepare the Dye Stock Solution: Just before labeling, dissolve the Fluorescein NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] Due to the susceptibility of the NHS ester to hydrolysis, it is critical to use anhydrous solvent and not to store the dye solution.[4]
-
Perform the Labeling Reaction: Add a 15- to 20-fold molar excess of the dissolved Fluorescein NHS ester to the protein solution while gently mixing.[4] The optimal ratio may require optimization.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for another 15-30 minutes.
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and hydrolysis products using a desalting spin column, gel filtration, or dialysis.[15]
-
Determine the Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (protein) and at the excitation maximum of Fluorescein (~494 nm).
-
Storage: Store the fluorescein-labeled protein at 4°C for up to a month or in single-use aliquots at -20°C, always protected from light.[15]
Visualization of the Labeling Reaction
The chemical reaction between an NHS ester and a primary amine on a protein is a fundamental process in bioconjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youdobio.com [youdobio.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. interchim.fr [interchim.fr]
- 15. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Amine-Reactive Dyes: Comparing Rhodamine B NHS Ester with Cy3 and Other Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences the outcome and reliability of fluorescence-based assays. This guide provides an objective, data-driven comparison of Rhodamine B NHS ester with the widely used cyanine (B1664457) dye, Cy3, and other popular alternatives such as Alexa Fluor 555 and DyLight 550. This comparison focuses on key performance characteristics to aid in the selection of the optimal dye for specific research applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.
Performance Characteristics: A Quantitative Comparison
The choice of a fluorescent dye is dictated by several critical photophysical properties. These include the excitation and emission maxima, which determine compatibility with instrumentation; the molar extinction coefficient, which indicates the efficiency of light absorption; the quantum yield, a measure of the dye's brightness; and photostability, the dye's resistance to fading upon excitation. The following table summarizes these key performance indicators for this compound, Cy3, and its spectrally similar competitors.
| Property | This compound | Cy3 NHS Ester | Alexa Fluor 555 NHS Ester | DyLight 550 NHS Ester |
| Excitation Max (nm) | ~552[1] | ~550 - 555[2][3] | ~555[4][5] | ~562[6][7] |
| Emission Max (nm) | ~575[1] | ~570[2] | ~565[4] | ~576[6][7] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~106,000 (for Rhodamine B)[8] | ~150,000[2] | ~152,000[9] | ~150,000[6][7] |
| Quantum Yield (Φ) | ~0.31 (for Rhodamine B in water)[10] | ~0.15 - 0.2[11] | ~0.14[9] | Not specified |
| Photostability | Moderate[1][12] | Moderate; less stable than Alexa Fluor 555[13] | High; more photostable than Cy3[13] | High |
| pH Sensitivity | Less sensitive than fluorescein[1] | Insensitive over a broad pH range[2] | Insensitive from pH 4 to 10[5] | Insensitive over a broad pH range |
Key Considerations for Dye Selection
-
Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. While Cy3 and its alternatives boast high extinction coefficients, their quantum yields can be modest. Rhodamine B, while having a slightly lower extinction coefficient, can exhibit a respectable quantum yield. For applications requiring the brightest signal, Alexa Fluor and DyLight dyes are often considered superior alternatives to Cy3.
-
Photostability: For imaging applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy, photostability is a critical parameter. Alexa Fluor 555 and DyLight 550 are generally recognized as being more photostable than Cy3, leading to more robust and reproducible data in demanding imaging experiments.[13] Rhodamine B offers moderate photostability.[1][12]
-
pH Sensitivity: For live-cell imaging and experiments in varying buffer conditions, the stability of a dye's fluorescence across a range of pH values is crucial. Cy3, Alexa Fluor 555, and DyLight 550 are all reported to have stable fluorescence over a broad pH range, making them suitable for a variety of biological applications.[2][5]
Experimental Protocols
To provide a practical framework for comparing the performance of these dyes, a detailed experimental protocol for protein labeling and a subsequent workflow for evaluating their performance in fluorescence microscopy are provided below.
Protocol for Protein Labeling with NHS Ester Dyes
This protocol describes a general procedure for labeling a protein (e.g., an antibody) with an amine-reactive NHS ester dye. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
NHS ester of the desired fluorescent dye (Rhodamine B, Cy3, Alexa Fluor 555, or DyLight 550)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, exchange the buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Experimental Workflow for Comparative Dye Performance in Fluorescence Microscopy
This workflow outlines the key steps for objectively comparing the performance of different fluorescently labeled proteins in a cell-based imaging experiment.
Caption: Workflow for comparing fluorescent dye performance.
Signaling Pathway and Logical Relationship Diagrams
The fundamental process of fluorescence involves the absorption of a photon by a fluorophore, leading to an excited electronic state, followed by the emission of a photon of a longer wavelength as the fluorophore returns to its ground state. The efficiency of this process is influenced by the dye's chemical structure and its local environment.
Caption: The principle of fluorescence excitation and emission.
The selection of an appropriate fluorescent dye is a multifaceted decision that requires careful consideration of the specific experimental requirements. While Rhodamine B and Cy3 have been foundational dyes in many research areas, newer generations of cyanine dyes, such as the Alexa Fluor and DyLight series, often provide significant advantages in terms of brightness and photostability. For demanding applications that require high sensitivity and prolonged imaging times, these advanced alternatives warrant strong consideration. This guide provides the necessary data and protocols to enable an informed and objective comparison to select the most suitable fluorescent tool for your research needs.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor 555 | C21H14N2O11S2 | CID 9832481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. omlc.org [omlc.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 11. arxiv.org [arxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide: Unveiling the Advantages of Rhodamine B NHS Ester over FITC for Advanced Research
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical determinant for the success of a wide range of applications, from immunofluorescence and flow cytometry to high-content screening. While Fluorescein (B123965) isothiocyanate (FITC) has historically been a workhorse in bioconjugation, Rhodamine B NHS ester has emerged as a superior alternative in many contexts, offering enhanced stability and reliability. This guide provides an objective comparison of the performance of this compound and FITC, supported by experimental data and detailed methodologies, to inform the selection of the optimal fluorophore for your research needs.
Key Performance Advantages of this compound
This compound offers several distinct advantages over FITC, primarily centered around its superior photostability and reduced sensitivity to environmental pH. These characteristics translate to more robust and reproducible experimental outcomes, particularly in applications requiring prolonged or repeated fluorescence measurements.
Greater Photostability: One of the most significant drawbacks of FITC is its propensity to photobleach, or lose its fluorescence, upon exposure to excitation light. This can lead to a diminished signal over time, complicating quantitative analysis and long-term imaging experiments.[1] Rhodamine B, in contrast, is substantially more photostable, maintaining a more consistent fluorescent signal under continuous illumination.[1][2] This enhanced stability makes this compound the preferred choice for time-lapse microscopy and other applications that involve extended light exposure.
Reduced pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[3][] This sensitivity can be a major confounding factor in cellular and subcellular studies where pH can vary. Rhodamine B's fluorescence is largely independent of pH in the physiological range, ensuring a more stable and reliable signal in diverse experimental settings.[5]
Improved Signal-to-Noise Ratio in Certain Applications: While FITC boasts a higher quantum yield in its free form, the superior photostability of Rhodamine B can contribute to a better signal-to-noise ratio in imaging applications where background autofluorescence and photobleaching are limiting factors.
Quantitative Comparison of Fluorophore Properties
The selection of a fluorescent label is often a trade-off between brightness, stability, and other photophysical properties. The following tables summarize the key quantitative data for Rhodamine B and FITC to facilitate an informed decision.
| Property | Rhodamine B | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum (λex) | ~545-570 nm[5] | ~495 nm[3] |
| Emission Maximum (λem) | ~566-590 nm[5] | ~519-525 nm[3] |
| Molar Extinction Coefficient (ε) | ~106,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φf) - Free Dye | ~0.31 (in water)[6], ~0.70 (in ethanol)[7] | ~0.92[3] |
| Photobleaching Quantum Yield (Φb) | ~10⁻⁶ - 10⁻⁷ | ~3-5 x 10⁻⁵ |
| Relative Photostability | Moderate to High | Low |
| pH Sensitivity | Relatively insensitive in the physiological range | Highly sensitive to acidic pH[3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Isothiocyanate (ITC) |
| Reactivity | Primary amines | Primary amines[3] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including the specific protein they are conjugated to and the degree of labeling.
Experimental Protocols
To empirically validate the advantages of this compound, the following experimental protocols provide a framework for direct comparison with FITC.
Protocol 1: Protein Labeling with this compound and FITC
This protocol outlines the general procedure for conjugating this compound and FITC to a protein containing primary amines (e.g., antibodies).
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
FITC (Isomer I)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.
-
-
Fluorophore Preparation:
-
Immediately before use, dissolve the this compound or FITC in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved fluorophore to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a gel filtration column or dialysis against an appropriate storage buffer (e.g., PBS). The labeled protein will typically be in the first colored fraction to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~552 nm for Rhodamine B, ~495 nm for FITC).
-
Protocol 2: Comparative Photostability Assay
This protocol describes a method to compare the photostability of Rhodamine B- and FITC-labeled proteins using fluorescence microscopy.
Materials:
-
Rhodamine B-labeled protein
-
FITC-labeled protein
-
Microscope slides and coverslips
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for Rhodamine B and FITC
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the labeled proteins at a similar concentration and degree of labeling.
-
-
Image Acquisition:
-
Using the fluorescence microscope, locate a field of view for each sample.
-
Set the excitation intensity to a constant level.
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10 seconds) for a total duration sufficient to observe photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both Rhodamine B and FITC conjugates.
-
The rate of fluorescence decay is indicative of the photostability, with a slower decay representing higher photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated for a quantitative comparison.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. omlc.org [omlc.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quality Control of Rhodamine B NHS Ester Labeled Antibodies
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring the quality and consistency of these reagents is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of the quality control of Rhodamine B NHS ester labeled antibodies against other common fluorescent alternatives. We present supporting experimental data, detailed methodologies for key quality control experiments, and visual workflows to aid in the production and validation of high-quality antibody conjugates.
Introduction to this compound Antibody Labeling
Rhodamine B is a xanthene dye known for its bright orange-red fluorescence, good photostability, and relative insensitivity to pH changes in the physiological range.[][2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient covalent conjugation of Rhodamine B to primary amines on antibodies, primarily the ε-amino groups of lysine (B10760008) residues, forming stable amide bonds.[] This method is widely used for preparing fluorescently labeled antibodies for various applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[][2][4]
However, the labeling process can impact the performance of the antibody. Therefore, rigorous quality control is essential to ensure that the labeled antibody retains its binding affinity and specificity, and to characterize its fluorescent properties.
Key Quality Control Parameters
Effective quality control of this compound labeled antibodies involves a multi-faceted approach, assessing both the degree of labeling and the functional integrity of the antibody. Here, we compare the expected performance of Rhodamine B with other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 555 and Cy3.
Table 1: Comparison of Key Performance Parameters of Fluorescently Labeled Antibodies
| Parameter | Rhodamine B | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~555 | ~555 | ~550 |
| Emission Max (nm) | ~580 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~110,000 | ~155,000 | ~150,000 |
| Quantum Yield (Conjugated) | Moderate (can be variable) | High (~0.1) | Moderate (~0.15) |
| Photostability | Good | Excellent | Good |
| pH Sensitivity (pH 4-10) | Low | Low | Low |
| Water Solubility | Moderate | High | High |
| Tendency for Aggregation | Moderate to High | Low | Moderate |
Note: The quantum yield of conjugated dyes can be influenced by the degree of labeling and the local environment.
Experimental Protocols for Quality Control
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to antibody, is a critical parameter that affects both the fluorescence intensity and the functionality of the antibody. A high DOL can lead to signal quenching and steric hindrance, potentially reducing the antibody's binding affinity.[5] Conversely, a low DOL will result in a dim signal.
Methodology:
-
Measure Absorbance: After purifying the labeled antibody from free dye, measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Rhodamine B (~555 nm, A_max).
-
Calculate Antibody Concentration:
-
First, correct the A₂₈₀ reading for the absorbance of the dye at 280 nm. This is done using a correction factor (CF) which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of antibody at 280 nm × path length in cm)
-
For a typical IgG, the molar extinction coefficient is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / (Molar extinction coefficient of Rhodamine B at λ_max × path length in cm)
-
The molar extinction coefficient of Rhodamine B is approximately 110,000 M⁻¹cm⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Recommended DOL: For most applications, a DOL of 2-7 is considered optimal.
Assessment of Antibody Purity and Aggregation
Antibody labeling, particularly with more hydrophobic dyes like Rhodamine B, can sometimes induce aggregation, which can lead to non-specific binding and altered pharmacokinetics in in vivo studies.[5] Size Exclusion Chromatography (SEC) is an effective method to separate and quantify monomers, dimers, and larger aggregates.[6][7][8]
Methodology:
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for separating proteins in the size range of IgG (~150 kDa). The system should have a UV detector (for protein detection at 280 nm) and a fluorescence detector (to confirm the conjugate is fluorescent).
-
Mobile Phase: A physiological pH buffer, such as phosphate-buffered saline (PBS), is typically used.
-
Sample Analysis: Inject the purified labeled antibody onto the column.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to different molecular weight species. The monomeric, correctly folded and labeled antibody will elute as a single major peak. Earlier eluting peaks correspond to aggregates, while later eluting peaks may represent fragments or free dye. A high-purity conjugate should show a predominant monomer peak (>95%).
Table 2: Example SEC Data for a Rhodamine B Labeled Antibody
| Elution Time (min) | Peak Identity | Area (%) |
| 8.5 | Aggregates | 3.5 |
| 10.2 | Monomer | 96.1 |
| 12.1 | Fragments | 0.4 |
Evaluation of Antibody Binding Affinity
It is crucial to verify that the labeling process has not compromised the antibody's ability to bind to its target antigen. An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for assessing binding activity.[4][9][10][11][12]
Methodology:
-
Antigen Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of both the Rhodamine B labeled antibody and an unlabeled control antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection (for unlabeled control): Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and stop the reaction.
-
Signal Measurement:
-
For the unlabeled control, read the absorbance at the appropriate wavelength.
-
For the Rhodamine B labeled antibody, the fluorescence can be read directly in a fluorescence plate reader (Excitation: ~555 nm, Emission: ~580 nm).
-
-
Data Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody indicates a reduction in binding affinity.
Visualization of Experimental Workflows
Antibody Labeling and Purification Workflow
Caption: Workflow for labeling antibodies with this compound and subsequent purification.
Quality Control Workflow for Labeled Antibodies
Caption: A logical workflow for the quality control of fluorescently labeled antibodies.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for this compound Antibody Labeling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DOL | - Inactive NHS ester (hydrolyzed) - Amine-containing buffers (e.g., Tris, glycine) in antibody solution - Low pH of labeling reaction | - Use fresh, anhydrous DMSO to dissolve the NHS ester immediately before use. - Buffer exchange the antibody into an amine-free buffer (e.g., PBS) at pH 7.2-8.0. - Ensure the pH of the reaction is within the optimal range. |
| High DOL / Antibody Precipitation | - High molar excess of dye - High pH (>8.5) of labeling reaction | - Reduce the molar ratio of dye to antibody. - Perform the labeling reaction at a lower pH (e.g., 7.5). |
| Antibody Aggregation | - Hydrophobic nature of Rhodamine B - High DOL - Freeze-thaw cycles | - Use a more hydrophilic derivative of Rhodamine if available.[] - Optimize for a lower DOL. - Store the labeled antibody in a glycerol-containing buffer at -20°C and avoid repeated freeze-thaw cycles. |
| Reduced Antibody Affinity | - Labeling of lysine residues in the antigen-binding site - High DOL causing steric hindrance | - Reduce the DOL by lowering the dye-to-antibody molar ratio. - Consider alternative labeling chemistries that target other functional groups (e.g., maleimide (B117702) chemistry for sulfhydryl groups). |
| High Background in Application | - Presence of free, unconjugated dye - Aggregated antibody conjugate | - Ensure thorough purification of the labeled antibody after the reaction. - Centrifuge the antibody solution before use to pellet any aggregates. |
Conclusion
The quality control of this compound labeled antibodies is a critical process that ensures the reliability and reproducibility of experimental results. While Rhodamine B remains a viable and cost-effective fluorescent label, its performance characteristics, particularly in terms of brightness and photostability, may be surpassed by more modern dyes such as the Alexa Fluor and Cy series.[13][14][15] Researchers should carefully consider the specific requirements of their application when selecting a fluorescent dye. Regardless of the dye chosen, the implementation of a robust quality control workflow, including the determination of DOL, assessment of purity and aggregation, and evaluation of binding affinity, is essential for producing high-quality fluorescent antibody conjugates.
References
- 2. Rhodamine B Monoclonal Antibody (1E7) (MA5-49636) [thermofisher.com]
- 3. Kinetic Studies on the Catalytic Degradation of Rhodamine B by Hydrogen Peroxide: Effect of Surfactant Coated and Non-Coated Iron (III) Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct ELISA using fluorescent substrate protocol | Abcam [abcam.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Fluorescence-detection size-exclusion chromatography specifically detects autoantibodies targeting the ganglionic acetylcholine receptor in patients with autoimmune autonomic ganglionopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 12. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 13. ovid.com [ovid.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Protein Labeling by Spectrophotometry
For researchers in drug development and life sciences, accurately determining the extent of protein labeling is crucial for ensuring experimental consistency and optimizing conjugation strategies.[1][2] Spectrophotometry offers a rapid and accessible means to quantify the degree of labeling (DOL), which represents the average number of label molecules conjugated to each protein molecule.[3][4] An optimal DOL is critical, as under-labeling can lead to poor signal, while over-labeling may cause fluorescence quenching or compromise protein function.[2][5]
This guide compares two primary spectrophotometric methods for quantifying protein labeling: the Direct Absorbance Method for fluorescently-labeled proteins and the HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay for biotinylated proteins. We provide detailed experimental protocols, a quantitative comparison, and visual workflows to assist researchers in selecting and performing the appropriate analysis for their needs.
Comparison of Protein Labeling Quantification Methods
The choice of quantification method is primarily dictated by the type of label conjugated to the protein. The following table summarizes the key characteristics of two widely used spectrophotometric techniques.
| Feature | Direct Absorbance Method | HABA (Avidin-Biotin) Assay |
| Principle | Calculation of protein and dye concentration based on absorbance at 280 nm and the dye's maximum absorbance wavelength (λmax), respectively.[1][3] | A colorimetric displacement assay where biotinylated protein displaces the HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[6][7] |
| Label Type | Fluorescent Dyes (e.g., FITC, TRITC, Texas Red).[1] | Biotin.[6] |
| Measurements Required | Absorbance at 280 nm (A280) and at the dye's λmax (Amax).[2] | Absorbance at 500 nm of the HABA/Avidin solution before and after adding the biotinylated sample.[8] |
| Key Parameters | Molar extinction coefficients of the protein (ε_prot) and the dye (ε_dye), and a correction factor (CF) for the dye's absorbance at 280 nm.[1][4] | Molar extinction coefficient of the HABA/Avidin complex.[8] |
| Pros | - Rapid and direct measurement. - Does not require additional protein standards if the extinction coefficient is known.[9] | - High specificity for biotin.[10] - Established commercial kits available.[8] |
| Cons | - Requires accurate knowledge of extinction coefficients.[1] - Susceptible to interference from other molecules that absorb at 280 nm.[11] | - Indirect measurement. - Can have lower sensitivity compared to some fluorescence-based methods.[10] |
Method 1: Direct Absorbance for Fluorescent Dye Labeling
This method is suitable for proteins labeled with chromophores that have a distinct absorbance spectrum.[1] The calculation of the DOL relies on the Beer-Lambert law and requires measuring the absorbance of the conjugate solution at two wavelengths: 280 nm to determine the protein concentration, and the dye's specific maximum absorbance wavelength (λmax) to determine the dye concentration.[12][13] A critical step is to correct the absorbance at 280 nm for the contribution of the conjugated dye.[1][2]
Key Parameters for Common Fluorescent Dyes
| Fluorescent Dye | Wavelength Max (λmax) | Extinction Coefficient (ε') (M⁻¹cm⁻¹) | Correction Factor (CF) |
| FITC | 494 nm | 68,000 | 0.300 |
| TRITC | 555 nm | 65,000 | 0.340 |
| NHS-Rhodamine | 570 nm | 60,000 | 0.340 |
| Texas Red | 595 nm | 80,000 | 0.180 |
| Table data sourced from G-Biosciences.[1] |
Experimental Protocol
-
Sample Purification : It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved by dialysis or gel filtration (desalting column).[2][3]
-
Spectrophotometer Setup : Prepare the spectrophotometer to measure absorbance at 280 nm and the specific λmax for the dye being used. Use the purification buffer as a blank.
-
Absorbance Measurement :
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the dye's λmax (Amax).[2]
-
If the absorbance reading is greater than 2.0, dilute the sample with a known dilution factor to ensure the reading is within the linear range of the instrument. Record this dilution factor.[3]
-
-
Calculations :
-
Calculate Protein Concentration (M):
-
Protein Concentration (M) = [(A280 - (Amax × CF)) / ε_prot] × Dilution Factor[1]
-
Where:
-
-
Calculate Degree of Labeling (DOL):
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. anaspec.com [anaspec.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Extinction Coefficient Determination of Proteins [biosyn.com]
- 10. mesoscale.com [mesoscale.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 13. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
A Researcher's Guide to Assessing the Impact of Labeling on Protein Function
For Researchers, Scientists, and Drug Development Professionals
Protein labeling is an indispensable technique in modern biological research, enabling the visualization, tracking, and quantification of proteins within complex systems.[1][2] By attaching detectable tags such as fluorophores, biotin, or isotopes, researchers can gain profound insights into protein localization, interactions, and dynamics.[1][3] However, the very act of attaching an external molecule to a protein carries the inherent risk of altering its structure and, consequently, its biological function.[2][4][5] This guide provides a comparative overview of common protein labeling methods and details the critical experimental assays required to validate the functional integrity of a labeled protein, ensuring that the data obtained accurately reflects its native biological role.
Comparison of Protein Labeling Strategies
The choice of labeling strategy is a critical first step that can significantly influence the likelihood of functional perturbation. Methods vary in their specificity, the size of the attached label, and the reaction conditions required, all of which can impact the protein's activity.[6][7]
1. Chemical Labeling: This approach involves the covalent attachment of a label to specific amino acid side chains.[1] It is a versatile and cost-effective method.[6]
-
Mechanism: Typically targets reactive groups like primary amines (on lysine (B10760008) residues) or thiols (on cysteine residues).[1][6] Common chemistries include N-hydroxysuccinimide (NHS) esters and maleimides.[6]
-
Potential Impact: Can lead to a heterogeneous mixture of labeled products and may disrupt function if the label attaches within an active site or binding interface.[4][8] The charge of the label can also influence binding behavior.[9][10]
2. Enzymatic Labeling: This method utilizes enzymes to attach labels to specific, pre-defined peptide sequences engineered into the target protein.[6][8]
-
Mechanism: Enzymes like Sortase A, Biotin Ligase, or SNAP/Halo-tags recognize a specific amino acid sequence and catalyze the site-specific attachment of a label.[6][8][11]
-
Potential Impact: Offers high specificity and gentle reaction conditions, minimizing the risk of non-specific modifications.[6][8] However, the fusion tag itself, although often small, can potentially interfere with protein function.[12]
3. Genetic Labeling (Fusion Proteins): This technique involves genetically fusing the coding sequence of a reporter protein (like Green Fluorescent Protein, GFP) to the gene of the protein of interest.[1]
-
Mechanism: The label is incorporated as part of the polypeptide chain during protein synthesis.[1]
-
Potential Impact: Ensures a 1:1 labeling stoichiometry.[7] However, fluorescent proteins are very large (e.g., ~27 kDa for GFP), which can significantly perturb the function, localization, and dynamics of the target protein.[5][7][12]
Table 1: Comparison of Common Protein Labeling Methods
| Labeling Method | Principle | Common Targets | Specificity | Potential Functional Impact | Key Advantages | Key Limitations |
| Chemical | Covalent bond formation with amino acid side chains.[6] | Lysine (amines), Cysteine (thiols).[6] | Low to Moderate | High risk of heterogeneity and inactivation if labeling occurs at a functional site.[4] | Versatile, cost-effective, wide variety of labels available.[6] | Non-specific labeling can lead to inconsistent results and loss of function.[6] |
| Enzymatic | Enzyme-catalyzed ligation to a recognition sequence.[6][8] | Genetically encoded peptide tags (e.g., SNAP, Halo, Sortase tag).[8][11] | High | Lower risk due to site-specificity, but the tag itself can have an effect.[12] | Highly specific, gentle reaction conditions.[6] | Requires genetic engineering of the target protein; tag may interfere with function.[8] |
| Genetic Fusion | Direct fusion of a reporter protein gene to the target gene.[1] | N- or C-terminus of the protein. | High (1:1 stoichiometry).[7] | High risk due to the large size of the fusion tag (e.g., GFP).[5][7] | Enables live-cell imaging without external reagents.[3] | Large tag size can easily disrupt protein structure, function, and interactions.[12] |
Validating Protein Function Post-Labeling: A Guide to Key Assays
It is imperative to empirically verify that the labeling process has not altered the protein's biological activity.[4][6] The choice of assay depends on the protein's known or putative function.
Assessing Enzymatic Activity
For enzymes, the most direct functional validation involves measuring their catalytic activity.
-
Enzyme Kinetics Assays: These assays determine key kinetic parameters. A significant change in the Michaelis constant (Km), which reflects substrate binding affinity, or the maximum reaction velocity (Vmax), which indicates catalytic efficiency, points to functional perturbation by the label.[4]
Assessing Binding Interactions
If a protein's function involves binding to other molecules (proteins, nucleic acids, small molecules), it is crucial to quantify these interactions.
-
Surface Plasmon Resonance (SPR) & Bio-Layer Interferometry (BLI): These label-free techniques measure the association (kon) and dissociation (koff) rates of binding events in real-time. By comparing the equilibrium dissociation constant (KD = koff/kon) of the labeled protein to its unlabeled counterpart, one can quantify the impact of the label on binding affinity.[13]
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing information on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[14] As a label-free solution-based method, it serves as an excellent orthogonal technique to validate findings from other assays where the labeled protein is tested.[15]
-
Fluorescence Anisotropy/Polarization: This technique can be used when a fluorescent label is already attached. It measures the change in the rotational speed of the labeled protein upon binding to its partner. It is a sensitive method but can be directly influenced by the properties of the fluorophore itself.[16]
Assessing Structural Integrity and Stability
Labels can induce conformational changes or destabilize a protein's structure.
-
Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure (alpha-helices, beta-sheets) of a protein.[17] A comparison of the CD spectra before and after labeling can reveal significant structural changes.
-
Differential Scanning Calorimetry (DSC) and Thermal Shift Assays: These methods measure a protein's thermal stability by determining its melting temperature (Tm).[17] A shift in Tm after labeling indicates that the label has altered the protein's structural stability. A technique known as Fast Parallel Proteolysis (FASTpp) can also probe thermal stability by combining a temperature gradient with proteolytic cleavage.[18][19]
-
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): This powerful technique provides information on protein dynamics and conformation in solution.[20] It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent, revealing changes in solvent accessibility and flexibility upon labeling.[20]
Table 2: Summary of Functional and Structural Validation Assays
| Assay | Principle | Key Parameters Measured | Information Provided |
| Enzyme Kinetics | Measures the rate of an enzymatic reaction at varying substrate concentrations. | Km, Vmax, kcat.[4] | Catalytic efficiency and substrate binding. |
| SPR / BLI | Detects changes in refractive index upon molecular binding to a sensor surface. | kon, koff, KD.[13] | Binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with molecular interactions in solution.[14] | KD, ΔH, ΔS.[14] | Binding thermodynamics and affinity. |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light.[17] | Far-UV spectra. | Secondary structure content (α-helix, β-sheet). |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature.[17] | Melting Temperature (Tm). | Thermal stability and conformational integrity. |
| HDX-MS | Monitors the rate of deuterium incorporation into the protein backbone via mass spectrometry.[20] | Deuterium uptake levels. | Conformational dynamics and solvent accessibility. |
Quantitative Data: The Impact of Labeling on Binding Affinity
Experimental data consistently shows that labeling can have a significant, and often unpredictable, impact on protein function. The magnitude of this effect depends on the protein, the label, and the site of attachment.
Table 3: Experimental Data on the Effect of Labeling on Binding Constants
| Protein System | Label | Assay Method | Change in Dissociation Constant (KD) | Reference |
| Streptavidin - Peptide | Cy3 Dye | Oblique-Incidence Reflectivity Difference | 3- to 4-fold increase in KD (weaker binding) | [13] |
| Goat anti-rabbit IgG - Rabbit IgG | Cy3 Dye | Oblique-Incidence Reflectivity Difference | Significant change in KD | [13] |
| Lectin - Glycoproteins | Fluorescent Dyes | Surface Plasmon Resonance Imaging (SPRi) | Significant influence on binding, especially association processes | [9][10] |
| SH2 Domain - Peptide Inhibitor | Various Fluorophores | Fluorescence Anisotropy | ~10-fold change in KD, depending on the fluorophore | [16] |
Note: An increase in KD indicates weaker binding affinity.
These results underscore the critical need for empirical validation. A study using fluorescently labeled streptavidin, for instance, found that the addition of a Cy3 dye weakened its binding to a peptide ligand by a factor of 3 to 4.[13] Similarly, labeling peptide-based inhibitors was shown to alter their measured binding affinity by as much as an order of magnitude.[16]
Experimental Protocols
Providing detailed methodologies is crucial for reproducibility and comparison. Below is a generalized protocol for a common assay used to assess the impact of labeling on binding kinetics.
Protocol: Assessing Binding Kinetics using Surface Plasmon Resonance (SPR)
Objective: To compare the binding affinity (KD) of a labeled protein (Analyte-Labeled) and its unlabeled counterpart (Analyte-Unlabeled) to a binding partner (Ligand).
Methodology:
-
Immobilization of Ligand:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the Ligand (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without ligand immobilization to allow for background subtraction.
-
-
Analyte Preparation:
-
Prepare a dilution series of both Analyte-Unlabeled and Analyte-Labeled in a suitable running buffer (e.g., HBS-EP+).
-
The concentration range should span at least 5-fold below and 5-fold above the expected KD. A typical starting range is 0.1 nM to 1 µM. Include a zero-concentration (buffer only) sample for double-referencing.
-
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the ligand and reference flow cells until a stable baseline is achieved.
-
Perform a kinetics experiment by injecting the different concentrations of the analyte (from lowest to highest) over the sensor surface for a defined association time (e.g., 180 seconds).
-
Follow this with a dissociation phase by flowing running buffer for a defined time (e.g., 600 seconds) to monitor the dissociation of the complex.
-
Between each analyte injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine (B1666218) buffer) to remove all bound analyte.
-
Repeat the entire process for both the Analyte-Unlabeled and Analyte-Labeled proteins.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the zero-concentration sample from the binding data.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff/kon).
-
Compare the KD values obtained for Analyte-Labeled and Analyte-Unlabeled. A significant difference indicates that the label has impacted the binding interaction.
-
Visualizing Workflows and Pathways
Diagrams are essential for clarifying complex processes and relationships.
Caption: Workflow for labeling a protein and validating its functional integrity.
Caption: Relationship between labeling strategies and validation assays.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protein Labeling - Creative Proteomics [creative-proteomics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling & Modification [sigmaaldrich.com]
- 6. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Protein labeling and imaging [www2.mrc-lmb.cam.ac.uk]
- 12. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. halolabs.com [halolabs.com]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Proper Disposal of Rhodamine B NHS Ester: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Rhodamine B NHS ester, a fluorescent dye commonly used in biological research.
This compound, while a valuable tool in labeling proteins and other molecules, requires careful handling and disposal due to the potential hazards associated with the parent compound, Rhodamine B. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: Wear an impervious lab coat or clothing.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1][2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
For Minor Spills (Solid):
-
Avoid generating dust.[3]
-
Use dry clean-up procedures, such as gently sweeping the material.
-
Place the collected material into a suitable, clearly labeled container for disposal.[4]
For Major Spills:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Prevent the spillage from entering drains or water courses.[3]
-
Absorb solutions with a liquid-binding material like diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials into a sealed, labeled container for disposal.
Step-by-Step Disposal Procedure
Proper disposal of this compound waste is critical to prevent environmental harm. Do not dispose of this chemical down the drain or in regular trash.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams. Do not mix it with other waste.
-
Containerize: Place all waste, including unused product, empty containers, and contaminated materials (e.g., gloves, wipes), into a clearly labeled, sealed container. Handle uncleaned containers as you would the product itself.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
Professional Disposal: Arrange for disposal through an approved and licensed professional waste disposal service or a designated hazardous waste collection point.[5][6] All disposal must be in accordance with local, regional, and national regulations.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity (Oral, Rat LD50) | 1497 mg/kg (for Rhodamine B) | [3] |
| Eye Damage | Causes serious eye damage | [4][7][8] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects | [7] |
| Carcinogenicity (IARC) | Group 3: Unclassifiable as to carcinogenicity to humans (for Rhodamine B) | [4] |
| Storage Temperature | 4°C, sealed and away from moisture and light | [1] |
| Decomposition Products | Under fire conditions, may emit toxic fumes including carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [2][4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. technopharmchem.com [technopharmchem.com]
- 6. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling Rhodamine B NHS Ester
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Rhodamine B NHS ester, a fluorescent dye commonly used for labeling biomolecules. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.
Immediate Safety and Handling
This compound, while not classified as a hazardous substance, requires careful handling to avoid potential irritation and contamination.[1] It is crucial to prevent contact with skin and eyes, as well as to avoid inhalation of dust or aerosols.[1] The compound is moisture-sensitive, and the N-hydroxysuccinimide (NHS) ester moiety can readily hydrolyze, rendering it non-reactive.[2][3] Therefore, it is imperative to work in a dry, well-ventilated area and to use the reagent immediately after preparation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Protective, chemical-resistant gloves.[1][4][5] | Prevents direct skin contact and potential irritation. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills. |
| Respiratory | A suitable respirator should be used when dust or aerosols are generated.[1][4] A self-contained breathing apparatus is necessary in case of a fire.[1][6] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[7] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Use:
-
Equilibrate: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[2]
-
Work Area: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1] An accessible eye-wash station and safety shower must be nearby.[1]
-
Reagent Preparation: Prepare the labeling solution immediately before use.[2] Do not create stock solutions for storage as the NHS ester is unstable in solution.[2] Dissolve the compound in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][]
-
Reaction Conditions: The labeling reaction with primary amines (e.g., on proteins) is most efficient at a pH of 7-9.[2][3] Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[2][]
Storage and Disposal Plans
Storage:
Proper storage is crucial to maintain the reactivity of this compound.
| Condition | Specification |
| Solid Form | Store at 4°C in a tightly sealed container, protected from moisture and light.[1] |
| In Solvent | Store at -20°C for up to one month or -80°C for up to six months.[1] Ensure the container is sealed to prevent moisture contamination. |
| Labeled Protein | Store at 4°C, protected from light. For long-term storage, freeze at -20°C.[] |
Disposal:
-
Professional Disposal: All waste, including unused reagent, contaminated consumables (e.g., gloves, pipette tips), and empty containers, must be disposed of through a licensed professional waste disposal service.[9][10]
-
Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations.[1] It is the responsibility of the waste generator to correctly classify and dispose of the chemical waste.[9]
-
Prohibited Disposal: Do not dispose of this compound with household garbage or into the sewer system.[6][9][10]
Experimental Protocol: Antibody Labeling
This protocol provides a general procedure for labeling antibodies with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting or gel filtration column)
Procedure:
-
Prepare the antibody solution at a suitable concentration in an amine-free buffer.
-
Dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated solution.[]
-
Add the dissolved this compound to the antibody solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point.[]
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[2]
-
After incubation, remove the unreacted dye using a desalting or gel filtration column to obtain the purified, labeled antibody.[2][]
-
Store the labeled antibody at 4°C, protected from light.[]
Emergency Response: Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lifetein.com [lifetein.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. fishersci.com [fishersci.com]
- 10. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
